(+/-)-Domesticine
Description
Significance of Aporphine (B1220529) Alkaloids in Contemporary Natural Product Chemistry
Aporphine alkaloids represent the second largest group of isoquinoline (B145761) alkaloids, after benzylisoquinoline alkaloids, and are a significant class of naturally occurring compounds. wikipedia.org Characterized by a tetracyclic aromatic core, these compounds are isolated from a wide variety of plants across numerous families. wikipedia.orgtaylorandfrancis.com Their prominence in contemporary natural product chemistry stems from their diverse and potent biological activities.
Modern pharmacological studies have demonstrated that aporphine alkaloids possess a wide array of effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. taylorandfrancis.comresearchgate.net For instance, certain aporphine alkaloids have been shown to have an in vitro effect on cancer cells. wikipedia.org The structural similarity of the aporphine skeleton to morphine has also driven considerable research interest. wikipedia.org A well-known example is apomorphine, which is derived from morphine and used in the treatment of Parkinson's disease due to its effects on dopamine (B1211576) receptors. wikipedia.org Furthermore, research has shown that aporphine alkaloids can play a role in combating metabolic syndrome by preventing insulin resistance and regulating glucose homeostasis. nih.gov The broad spectrum of bioactivity and the potential for developing new therapeutic agents ensure that aporphine alkaloids remain a vital area of focus in medicinal and natural product chemistry. researchgate.netnih.gov
Historical Context and Evolution of Domesticine (B1219612) Research
The study of domesticine began with its discovery and isolation from the plant Nandina domestica Thunb. by Kitasato and Shishido in 1937. drugfuture.com Early research efforts were concentrated on elucidating its chemical structure and developing methods for its synthesis, with several successful total syntheses being reported in the late 1960s and early 1970s. drugfuture.com This foundational work established domesticine as a member of the aporphine alkaloid family.
A significant evolution in domesticine research occurred with the shift from purely chemical and structural studies to pharmacological investigation. A pivotal study in 2002 identified (+/-)-Domesticine as a novel and selective antagonist for the alpha-1D-adrenoceptor. targetmol.comwikipedia.org This discovery marked a key turning point, providing a specific biological target and a mechanistic basis for its physiological effects. This finding distinguished domesticine's activity and spurred further investigation into its potential as a pharmacological tool for studying adrenoceptor subtypes. Research also expanded to include structure-activity relationship studies, comparing domesticine to its derivatives, such as nantenine (B1222069), to better understand the chemical features responsible for its biological actions. targetmol.com
Overarching Research Themes and Gaps in Domesticine Studies
Current research on this compound is primarily centered on its pharmacological activity as a selective α1D-adrenergic receptor antagonist. targetmol.comwikipedia.org This theme dominates the modern scientific literature on the compound, exploring its potential for modulating physiological processes regulated by this specific receptor subtype. Structure-activity relationship (SAR) studies represent another key research area, where derivatives of domesticine are synthesized and evaluated to identify the molecular moieties crucial for its antagonist activity. targetmol.com
Despite this focus, significant gaps in the research persist. While the broader class of aporphine alkaloids is extensively studied for a wide range of bioactivities, including anticancer, antiviral, and antimicrobial effects, there is a noticeable lack of recent, specific studies investigating these properties for this compound itself. taylorandfrancis.comresearchgate.net Its full therapeutic potential beyond α1D-adrenoceptor antagonism remains largely unexplored. Furthermore, much of the targeted research on domesticine's specific pharmacology dates back to the early 2000s. targetmol.com There appears to be a gap in more recent, in-depth investigations into its downstream signaling pathways, potential for interacting with other receptors, and its effects in various in vivo models. A comprehensive, modern analysis and comparison of different synthetic strategies for producing this compound efficiently is another area that could benefit from further research.
Structure
3D Structure
Properties
IUPAC Name |
18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNSHBTYBQNBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316343 | |
| Record name | NSC-302341 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-05-0, 40766-67-4 | |
| Record name | Domesticine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domesticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-302341 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOMESTICINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53U5HZ08NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research on Natural Occurrence and Isolation Methodologies
Phytochemical Sourcing and Distribution of Domesticine (B1219612)
The occurrence of (+/-)-Domesticine is rooted in the plant kingdom, where it is synthesized as part of a plant's defense and signaling mechanisms. Its distribution, while not widespread, is specific to certain plant genera, necessitating targeted phytochemical investigations to uncover its presence.
Isolation from Nandina domestica Species
This compound has been identified as a constituent of Nandina domestica, a flowering shrub belonging to the Berberidaceae family. stuartxchange.org Commonly known as heavenly bamboo or sacred bamboo, this plant is native to eastern Asia and is widely cultivated as an ornamental plant. poison.orgrhs.org.ukncsu.eduufl.edumortellaros.com
Phytochemical analysis of Nandina domestica has revealed a rich profile of isoquinoline (B145761) alkaloids, which are considered characteristic markers for this species. nih.govresearchgate.net Research has confirmed the presence of Domesticine in the roots of the plant. stuartxchange.org The isolation of Domesticine from Nandina domestica involves the extraction of total alkaloids from the plant material, followed by separation and purification processes to yield the specific compound. The plant produces a variety of other alkaloids, including nantenine (B1222069), protopine, and berberine (B55584), making the isolation of a single, pure compound a meticulous process. stuartxchange.orgnih.gov
Table 1: Alkaloids Identified in Nandina domestica This table is for illustrative purposes and includes other alkaloids found in the plant to provide context for the complexity of isolation.
| Alkaloid Name | Plant Part(s) |
| Domesticine | Roots |
| Nantenine | Seeds |
| Oxonantenine | Seeds |
| Protopine | Seeds |
| Nornantenine | Seeds |
| Berberine | Roots, Stem |
| Jatrorrhizine | Roots, Stem |
Data sourced from multiple phytochemical studies. stuartxchange.orgnih.gov
Detection and Characterization in Fumaria Genus
Despite extensive phytochemical studies on the Fumaria genus (commonly known as fumitory), which is known for its rich and diverse isoquinoline alkaloid content, there is currently no scientific literature available that reports the detection or isolation of Domesticine from any species within this genus. chalcogen.rosci-hub.senih.govnih.govresearchgate.netnih.gov Research on various Fumaria species, including F. officinalis, F. parviflora, and F. indica, has led to the identification of numerous other alkaloids such as protopine, cryptopine, stylopine, and sanguinarine. chalcogen.rosci-hub.senih.govnih.gov
Classification as a Secondary Metabolite
This compound is classified as a secondary metabolite. Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. chalcogen.ro Instead, these compounds often play a crucial role in the plant's interaction with its environment.
The functions of secondary metabolites, including alkaloids like Domesticine, are varied. They frequently serve as defense mechanisms against herbivores, pathogens (such as bacteria and fungi), and competing plants. chalcogen.ro The complex structures of these compounds can deter feeding or inhibit the growth of microorganisms. Alkaloids, being nitrogen-containing compounds, are a prominent group of secondary metabolites known for their significant physiological effects. chalcogen.ro The synthesis of these compounds is often specific to certain plant families or genera, making them valuable for chemotaxonomic studies, which use chemical constituents to classify plants. sci-hub.se
Advanced Strategies for Natural Product Isolation
The isolation of a pure chemical compound like this compound from a complex plant extract is a challenging task that requires a combination of sophisticated techniques. Modern natural product chemistry employs a range of advanced strategies to achieve efficient separation and purification.
Multi-Concept Approach to Separation and Fractionation
Isolating a single alkaloid from a plant source rarely relies on a single method. Instead, a multi-concept, or multi-step, approach is typically employed. This strategy involves a sequence of separation and fractionation techniques, each exploiting different physicochemical properties of the compounds in the mixture.
The general workflow for isolating an alkaloid like Domesticine can be outlined as follows:
Extraction: The initial step involves the extraction of crude compounds from the plant material (e.g., powdered roots of Nandina domestica). This is often done using solvents that can dissolve the target alkaloids. An acid-base extraction is common for alkaloids, where the plant material is treated with an acidic solution to form alkaloid salts, which are then extracted. The solution is subsequently made alkaline to free the base, which can then be extracted with an organic solvent.
Preliminary Fractionation: The crude extract, containing a multitude of compounds, is then subjected to preliminary fractionation. This can be achieved through liquid-liquid extraction with solvents of varying polarity to separate compounds based on their solubility.
Column Chromatography: The fractions obtained are then typically subjected to various forms of column chromatography for further separation. This technique is indispensable for separating complex mixtures.
Final Purification: The final step often involves a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity for the target compound.
This systematic approach allows for the gradual enrichment of the target compound while removing impurities and other closely related alkaloids.
Chromatographic Techniques for Domesticine Purification
Chromatography is a cornerstone of natural product isolation, enabling the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net For the purification of an alkaloid like Domesticine, several chromatographic techniques are particularly relevant.
Table 2: Chromatographic Techniques in Alkaloid Purification
| Technique | Principle of Separation | Application in Domesticine Isolation |
| Column Chromatography (CC) | Adsorption. Compounds are separated based on their affinity for the stationary phase (e.g., silica (B1680970) gel, alumina). Less polar compounds elute faster with a non-polar mobile phase. | Used for the initial fractionation of the crude alkaloid extract. By gradually increasing the polarity of the mobile phase, different groups of alkaloids can be separated. |
| Thin-Layer Chromatography (TLC) | Adsorption. Similar to column chromatography but on a smaller scale, used for monitoring the separation process and selecting appropriate solvent systems. | Essential for analyzing the fractions from column chromatography to track the presence of the target compound and assess the purity of fractions. |
| High-Performance Liquid Chromatography (HPLC) | Various principles (adsorption, partition, ion-exchange, size-exclusion) using a high-pressure system for superior resolution and speed. | Crucial for the final purification of Domesticine. Reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is commonly used for purifying alkaloids. |
| Preparative HPLC | The same principle as analytical HPLC but on a larger scale to isolate quantities of the pure compound sufficient for structural elucidation and further research. | The definitive step to obtain highly pure this compound after preliminary separation by other chromatographic methods. |
The selection and optimization of these chromatographic techniques are critical for successfully isolating this compound from its natural source, allowing for its detailed chemical characterization and the investigation of its properties.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of alkaloids like domesticine from complex plant extracts. nih.gov Analytical HPLC is employed to determine the presence and purity of domesticine in various fractions obtained during the isolation process. A typical HPLC setup for the analysis of aporphine (B1220529) alkaloids involves a reverse-phase C18 column. mdpi.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). springernature.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for the quantification and preliminary identification of compounds based on their retention times and UV spectra. column-chromatography.com
Table 1: Representative HPLC Conditions for Aporphine Alkaloid Analysis
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD at 280 nm |
| Column Temp. | 25 °C |
Preparative HPLC Methodologies for Compound Accumulation
For the accumulation of pure this compound required for structural confirmation and further research, preparative HPLC is the method of choice. nih.govcolumn-chromatography.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. pdx.edu The primary goal is to isolate significant quantities of the target compound with high purity. compoundchem.com Fractions are collected as they elute from the column, and those containing the compound of interest are combined and concentrated. This method is crucial for obtaining the milligram to gram quantities of pure domesticine needed for comprehensive spectroscopic analysis. chemistrysteps.comlibretexts.org
Specialized Column Chromatography (e.g., Silica Gel, ODS, Resin)
Prior to final purification by preparative HPLC, crude plant extracts are typically subjected to preliminary fractionation using various column chromatography techniques to simplify the mixture and enrich the target alkaloids. chemistrysteps.comnih.gov
Silica Gel Chromatography : This is a widely used normal-phase chromatography technique for the separation of alkaloids. scielo.brnih.gov The crude extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used for elution. researchgate.net This process separates compounds based on their polarity, with less polar compounds eluting first. mjcce.org.mk For alkaloids, which are basic, triethylamine is sometimes added to the mobile phase to prevent peak tailing. researchgate.net
ODS (Octadecylsilane) Chromatography : ODS is a reverse-phase material where non-polar compounds are retained more strongly. It is often used for the fractionation of alkaloids from aqueous extracts.
Resin Chromatography : Ion-exchange resins are particularly effective for trapping and concentrating alkaloids from crude extracts. springernature.comacs.org Since alkaloids are basic, they can be retained on a cation-exchange resin. After washing away neutral and acidic impurities, the alkaloids can be eluted by changing the pH or increasing the ionic strength of the eluent. Macroporous adsorption resins are also used for the preliminary cleanup and enrichment of alkaloids from large volumes of plant extract.
Hyphenated Analytical Techniques for On-line Elucidation
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for the direct analysis of compounds in complex mixtures, thereby minimizing the need for extensive purification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Information
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification of alkaloids in plant extracts. As compounds elute from the HPLC column, they are ionized (commonly using electrospray ionization, ESI) and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. Aporphine alkaloids exhibit characteristic fragmentation patterns, often involving the loss of the amino group and its substituents, followed by losses of peripheral groups like methanol (CH₃OH) or carbon monoxide (CO). acs.org This fragmentation data serves as a fingerprint for identifying known alkaloids like domesticine and characterizing new, related structures within an extract.
Table 2: Common Mass Fragmentation Patterns in Aporphine Alkaloids
| Precursor Ion | Fragmentation Event | Neutral Loss | Significance |
| [M+H]⁺ | Loss of amino group substituent | e.g., -NH₂CH₃ | Characteristic of the aporphine core |
| [M+H]⁺ | Loss of methanol | -CH₃OH | Indicates vicinal hydroxyl and methoxy (B1213986) groups |
| [M+H]⁺ | Loss of carbon monoxide | -CO | Follows loss of a methylenedioxy group |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Structural Analysis
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides unparalleled capability for the complete structural elucidation of compounds directly within a mixture. This technique physically couples an HPLC system with an NMR spectrometer. As a chromatographic peak of interest, such as domesticine, passes through the NMR flow cell, NMR spectra (¹H, ¹³C, and 2D-NMR) can be acquired. This allows for the unambiguous determination of the compound's chemical structure without prior isolation. LC-NMR has been successfully applied to the analysis of crude extracts of Nandina domestica, leading to the direct identification of (S)-domesticine.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Aporphine Skeleton
| Atom | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |
| Methine Protons | 2.5 - 4.0 | 50 - 70 |
| Methylene (B1212753) Protons | 2.5 - 3.5 | 30 - 50 |
| Methoxy Protons | 3.8 - 4.0 | 55 - 60 |
Note: Actual chemical shifts for this compound will vary based on the specific substitution pattern and the solvent used.
Liquid Chromatography-Circular Dichroism (LC-CD) for Chiral Assessment
Since domesticine is a chiral molecule, existing as enantiomers, assessing its stereochemistry is crucial. Liquid Chromatography-Circular Dichroism (LC-CD) is a powerful hyphenated technique for this purpose. Enantiomers have identical physical properties in a non-chiral environment, but they absorb left- and right-circularly polarized light differently. A CD detector coupled to an HPLC can measure this differential absorption as compounds elute. This provides two key pieces of information: it confirms the chirality of a peak and, by comparing the sign of the Cotton effect to a known standard or theoretical calculations, it allows for the determination of the absolute configuration (R or S) of the enantiomer. This technique was instrumental in identifying the naturally occurring enantiomer in Nandina domestica as (S)-domesticine.
Bioassay-Guided Isolation Strategies for Active Constituents
Bioassay-guided isolation is a pivotal strategy in natural product chemistry for the targeted discovery of pharmacologically active compounds. This approach systematically uses a specific biological assay to direct the fractionation and purification process, ensuring that the isolated compounds possess the desired biological activity. The general workflow involves the initial screening of a crude plant extract for a specific bioactivity. If the extract shows promise, it is then subjected to a series of chromatographic separation steps. At each stage of separation, the resulting fractions are tested using the bioassay, and only the most active fractions are selected for further purification. This iterative process continues until a pure, biologically active compound is isolated.
While specific bioassay-guided isolation protocols for "this compound" are not extensively detailed in publicly available literature, the principles of this methodology can be applied to its natural sources, most notably plants from the Berberidaceae family, such as Nandina domestica (Heavenly Bamboo). This plant is known to contain a variety of isoquinoline alkaloids, including domesticine. nih.govnih.gov The isolation of "this compound" can be guided by a number of potential biological activities inherent to this class of compounds.
Cytotoxicity-Guided Fractionation:
A common and effective bioassay for the isolation of alkaloids is the cytotoxicity assay, which measures the ability of a substance to kill cancer cells. Many isoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, research on the seeds of Nandina domestica involved the determination of cytotoxicity against A549 cells for the isolated alkaloids. nih.gov This suggests that a cytotoxicity assay could be a viable tool to guide the fractionation of a Nandina domestica extract to isolate "this compound".
The process would commence with the preparation of a crude extract from the plant material, for example, using methanol or ethanol. This crude extract would then be tested for its cytotoxic activity. If significant activity is observed, the extract would be partitioned between solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), and water) to yield fractions with different chemical profiles. Each of these fractions would be subjected to the same cytotoxicity assay. The most potent fraction would then be selected for further separation using chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20. nih.gov This process is repeated, with each sub-fraction being evaluated for its cytotoxic effect, ultimately leading to the isolation of the pure active compound, potentially "this compound".
Antimicrobial-Guided Fractionation:
Another plausible approach is to use an antimicrobial assay to guide the isolation process. Plant extracts are often explored for their potential as sources of new antimicrobial agents. nih.govmdpi.comnih.gov The antimicrobial activity of various plant extracts containing alkaloids has been well-documented. mdpi.comresearchgate.net An initial screening of a crude extract of a domesticine-containing plant against a panel of pathogenic bacteria and fungi would be performed. If the extract exhibits significant antimicrobial activity, this bioassay would then be used to direct the fractionation process in a manner similar to that described for cytotoxicity-guided isolation. Fractions would be tested for their ability to inhibit the growth of susceptible microorganisms, and the most active fractions would be prioritized for further purification until the pure antimicrobial constituent, such as "this compound", is isolated.
The following interactive data table outlines a hypothetical bioassay-guided fractionation of a plant extract to isolate a bioactive compound like "this compound", using a cytotoxicity assay as the guiding bioassay.
| Fraction ID | Description | Mass (g) | Cytotoxicity (IC50 in µg/mL) |
| CE-01 | Crude Methanolic Extract | 100 | 50 |
| F-01 | n-Hexane Fraction | 15 | >100 |
| F-02 | Ethyl Acetate Fraction | 30 | 25 |
| F-03 | Aqueous Fraction | 50 | 80 |
| SF-02-A | Sub-fraction of F-02 | 5 | 15 |
| SF-02-B | Sub-fraction of F-02 | 10 | 40 |
| SF-02-C | Sub-fraction of F-02 | 8 | 35 |
| PC-A-1 | Pure Compound from SF-02-A | 0.1 | 5 |
This table is a representative example and does not reflect actual experimental data for the isolation of this compound.
This systematic approach of bioassay-guided isolation ensures that the chemical separation is focused on biologically relevant molecules, thereby increasing the efficiency of discovering novel and potent natural products like "this compound".
Elucidation of Biosynthetic Pathways
Context of Benzylisoquinoline Alkaloid (BIA) Biosynthesis
Benzylisoquinoline alkaloids (BIAs) represent a large and diverse group of over 2,500 specialized metabolites found in approximately 20% of plant species, particularly within the Papaveraceae, Ranunculaceae, Berberidaceae, and Menispermaceae families. nih.govfrontiersin.org These compounds exhibit a wide range of potent pharmacological activities, including the analgesic properties of morphine and codeine, and the antimicrobial effects of berberine (B55584) and sanguinarine. nih.gov
The intricate biosynthetic pathways of BIAs originate from the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into two primary precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step in BIA biosynthesis is the condensation of these two precursors, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate, (S)-norcoclaurine. This molecule contains the fundamental 1-benzylisoquinoline (B1618099) carbon skeleton from which almost all other BIAs are derived. wustl.eduresearchgate.net
Following the formation of (S)-norcoclaurine, a sequence of reactions involving hydroxylation, methylation, and N-methylation, catalyzed by various enzymes, leads to the pivotal branch-point intermediate, (S)-reticuline. nih.govwustl.eduresearchgate.net (S)-reticuline is a critical hub in BIA metabolism, standing at the crossroads of numerous biosynthetic branches that lead to different structural classes of alkaloids, including morphinans, protoberberines, and aporphines like domesticine (B1219612). nih.govfrontiersin.org The stereochemistry of reticuline (B1680550) is crucial; for instance, the conversion of (S)-reticuline to its enantiomer, (R)-reticuline, directs the pathway toward morphine biosynthesis in the opium poppy. researchgate.net The immense structural diversity of BIAs is generated through subsequent modifications of these core structures by enzymes such as O-methyltransferases (OMTs), cytochrome P450 monooxygenases, and oxidoreductases. frontiersin.org
Investigation of Domesticine's Specific Biosynthetic Route
Domesticine is an aporphine-type BIA, characterized by a tetracyclic ring system formed through an intramolecular C-C bond between the two aromatic rings of a benzylisoquinoline precursor. Its biosynthesis is a prime example of the chemical diversification that occurs downstream from the central intermediate, reticuline.
The biosynthesis of aporphine (B1220529) alkaloids, including domesticine, proceeds from the key BIA intermediate, reticuline. wikipedia.org The generally accepted pathway involves an intramolecular oxidative phenol (B47542) coupling of a reticuline-like precursor. In this biomimetic reaction, a one-electron oxidation of the phenolic hydroxyl groups on both the isoquinoline (B145761) and benzyl (B1604629) rings of reticuline generates a diradical intermediate. wikipedia.orgnih.gov This is followed by an intramolecular C-C coupling to form the characteristic aporphine scaffold. wikipedia.org
While both (S)- and (R)-reticuline can serve as precursors for different BIA classes, the formation of many aporphine alkaloids originates from the (S)-enantiomer. For example, the biosynthesis of the aporphine alkaloid bulbocapnine (B190701) exemplifies this process, where (S)-reticuline is oxidized and cyclizes to form the aporphine core. wikipedia.org Similarly, the aporphine alkaloids corytuberine (B190840) and isoboldine (B12402355) arise from the oxidative coupling of (S)-reticuline. nih.govnih.gov Therefore, it is proposed that (+/-)-Domesticine biosynthesis proceeds via the intramolecular cyclization of a reticuline-type precursor, which undergoes a critical C-C bond formation to create the tetracyclic aporphine ring system.
Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions and are integral to BIA biosynthesis. pharmaceutical-journal.com Their role in the formation of the domesticine ring system is primarily supportive but essential for the main catalytic event. The key C-C coupling reaction is catalyzed by a cytochrome P450 enzyme, which is itself dependent on an oxidoreductase partner, typically an NADPH-cytochrome P450 reductase (CPR). researchgate.netresearchgate.net
The CPR enzyme facilitates the transfer of electrons from the cofactor NADPH to the heme center of the cytochrome P450. researchgate.net This electron transfer is crucial for activating the P450 enzyme, enabling it to perform the one-electron oxidation of the reticuline precursor's phenolic rings. This oxidation generates the necessary phenoxy radicals that subsequently couple to form the new C-C bond, thus creating the aporphine core structure of domesticine. nih.govnih.gov In some related pathways, such as the conversion of (S)-reticuline to (R)-reticuline for morphine biosynthesis, the fusion protein STORR contains both an oxidoreductase module and a cytochrome P450 module to catalyze the two-step conversion process. pharmaceutical-journal.com Therefore, while the P450 directly catalyzes the ring formation, the oxidoreductase is the indispensable upstream component that powers the catalytic cycle.
The formation of the aporphine scaffold of domesticine from its benzylisoquinoline precursor is a hallmark reaction catalyzed by cytochrome P450 monooxygenases (P450s). nih.gov These heme-containing enzymes are pivotal in generating the vast structural diversity of alkaloids by catalyzing complex and often stereo- and regioselective reactions, including intramolecular phenol coupling. nih.govnih.gov
The mechanism involves the P450 enzyme abstracting single electrons from the phenolic groups of the reticuline precursor, leading to the formation of phenoxy radicals. nih.govnih.gov These radicals then couple in an intramolecular fashion to form a new C-C bond, which establishes the tetracyclic aporphine core. nih.gov The specific positions on the rings where this coupling occurs determine the final structure of the resulting alkaloid.
Several specific P450 enzymes have been identified that perform this type of C-C coupling in the biosynthesis of other BIAs. For instance:
CYP80G2 from Coptis japonica catalyzes the intramolecular phenol coupling of (S)-reticuline to produce the aporphine alkaloid (S)-corytuberine. nih.govnih.gov
CYP719B1 from opium poppy (Papaver somniferum) catalyzes a similar C-C coupling on (R)-reticuline to form salutaridine, a precursor to morphine. researchgate.netnih.gov
NnCYP80G from the sacred lotus (B1177795) (Nelumbo nucifera) has been shown to catalyze C-C coupling in the formation of aporphine alkaloids with broad substrate selectivity. dntb.gov.ua
While the specific P450 enzyme responsible for domesticine biosynthesis has not been definitively characterized, it is understood to belong to this family of enzymes and operate via the same diradical coupling mechanism.
Enzymatic Machinery of Alkaloid Biosynthesis
The biosynthetic pathway leading to this compound relies on a suite of specialized enzymes that catalyze specific transformations of precursor molecules. Key among these are methyltransferases, which are responsible for the precise placement of methyl groups that define the final structure and properties of the alkaloid.
Methyltransferases: O-methyltransferases (OMTs) play a crucial role in the biosynthesis of BIAs by catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate molecule. nih.gov This modification is critical in tailoring the structure of intermediates in the pathway to domesticine. The substitution pattern of domesticine, with methoxy (B1213986) groups and a methylenedioxy bridge, is the result of sequential actions by specific OMTs and other enzymes on the BIA backbone.
In BIA biosynthesis, OMTs are responsible for methylating the hydroxyl groups on the (S)-norcoclaurine and subsequent intermediates to form (S)-reticuline. wustl.edu After the formation of the aporphine core, further modifications by OMTs can occur. Dozens of OMTs involved in BIA pathways have been isolated and characterized, often showing high regio- and stereospecificity. nih.govnih.gov For example, specific OMTs are known to methylate the C6, C7, and C4' positions of the benzylisoquinoline backbone. nih.gov The biosynthesis of the aporphine alkaloid glaucine (B1671577) involves multiple O-methylation steps catalyzed by specific OMTs. researchgate.net The formation of the methylenedioxy bridge found in domesticine is also a common modification in BIA pathways, catalyzed by specialized cytochrome P450 enzymes, but it follows the foundational methylation steps.
Lyases: While lyases are a broad category of enzymes, their most direct relevance to the domesticine pathway is at the very beginning of BIA biosynthesis. The enzyme norcoclaurine synthase (NCS), which catalyzes the condensation of dopamine and 4-HPAA, can be considered a type of lyase (specifically, a hydro-lyase that forms a C-C bond). uwec.edu This initial condensation is fundamental to creating the benzylisoquinoline skeleton, which is the precursor to reticuline and, subsequently, to domesticine. However, in the specific pathway from reticuline to domesticine, the key enzymatic steps are dominated by oxidoreductases, cytochrome P450s, and methyltransferases rather than lyases.
Data Tables
Table 1: Key Enzyme Classes in Domesticine Biosynthesis
| Enzyme Class | Role in Pathway | Specific Function Example | Precursor/Substrate | Product |
| Cytochrome P450s | Core Scaffold Formation | Intramolecular C-C phenol coupling | Reticuline-like precursor | Aporphine core |
| Oxidoreductases | P450 Activation | Electron transfer from NADPH to P450 | NADPH, P450 (oxidized) | NADP+, P450 (reduced) |
| O-Methyltransferases | Structural Modification | Addition of methyl groups to hydroxyls | BIA intermediate | Methylated BIA |
| Norcoclaurine Synthase | Initial Condensation | Formation of the BIA skeleton | Dopamine, 4-HPAA | (S)-Norcoclaurine |
Table 2: Examples of Characterized P450s in Related BIA Pathways
| Enzyme | Organism | Reaction Type | Substrate | Product |
| CYP80G2 | Coptis japonica | C-C Coupling | (S)-Reticuline | (S)-Corytuberine |
| CYP719B1 | Papaver somniferum | C-C Coupling | (R)-Reticuline | Salutaridine |
| NnCYP80G | Nelumbo nucifera | C-C Coupling | (R)-N-Methylcoclaurine | Aporphine Alkaloids |
Subcellular Localization and Compartmentation of Enzymes
The biosynthesis of benzylisoquinoline alkaloids (BIAs), including the aporphine alkaloid domesticine, is characterized by a high degree of spatial organization within the plant cell. Research into related pathways has shown that the enzymes involved are not diffusely located in the cytosol but are instead associated with specific subcellular compartments. These compartments include the cytosol, vacuole, tonoplast membrane, endoplasmic reticulum, chloroplast stroma, and thylakoid membranes. researchgate.net This compartmentation is crucial for sequestering reactive intermediates, preventing metabolic interference, and efficiently channeling substrates through the pathway.
In the well-studied opium poppy (Papaver somniferum), key enzymes for BIA synthesis have been localized to distinct cell types and subcellular locations. nih.gov For instance, several biosynthetic enzymes are associated with endomembranous systems like the endoplasmic reticulum and vacuoles. researchgate.net While the specific enzymes for domesticine biosynthesis have not been individually localized, it is hypothesized that they follow a similar pattern. The critical step in forming the aporphine core of domesticine from its precursor, (S)-reticuline, is an intramolecular C-C phenol coupling reaction catalyzed by a cytochrome P450 enzyme. acs.org These types of enzymes are typically anchored to the membrane of the endoplasmic reticulum. Subsequent modification enzymes, such as methyltransferases, may be located in the cytoplasm or other compartments. nih.gov Studies on indole (B1671886) alkaloid biosynthesis have also revealed a complex distribution of enzymes, with early pathway steps occurring in the cytoplasm and later steps involving the chloroplast, suggesting that intermediates must be transported across organellar membranes. nih.gov
| Enzyme Class | Probable Subcellular Location | Rationale/Example from Related Pathways |
| Cytochrome P450s (e.g., CYP80G2) | Endoplasmic Reticulum (ER) Membrane | P450 enzymes are typically membrane-bound; CYP80G2 catalyzes phenol coupling in aporphine biosynthesis. acs.orgnih.gov |
| O-Methyltransferases (OMTs) | Cytoplasm | Many methyltransferases involved in BIA biosynthesis are soluble cytosolic enzymes. nih.gov |
| N-Methyltransferases (NMTs) | Cytoplasm | NMTs, such as coclaurine-N-methyltransferase (CNMT), are generally found in the cytoplasm. nih.gov |
| Berberine Bridge Enzyme (BBE) | Vesicles/Vacuole | BBE, which acts on (S)-reticuline, is localized to specific vesicles that ultimately deliver alkaloids to the vacuole. researchgate.netfrontiersin.orgnih.gov |
Intercellular Transport of Pathway Intermediates
The spatial separation of biosynthetic steps is not limited to subcellular compartments but often extends to different cell types, necessitating the intercellular transport of pathway intermediates. researchgate.net The biosynthesis of BIAs in opium poppy provides the most detailed model for this process, involving a coordinated effort between companion cells, sieve elements, and laticifers. nih.govresearchgate.net
In this model, transcripts for biosynthetic enzymes are produced in the companion cells, which possess a nucleus and full translational machinery. nih.govresearchgate.net The enzymes are then translated and transported into the adjacent sieve elements, which are enucleate and lack ribosomes. nih.govresearchgate.net A significant portion of the alkaloid biosynthesis occurs within these sieve elements. researchgate.netnih.gov Subsequently, pathway intermediates or final products are translocated from the sieve elements to nearby laticifers for storage. nih.gov The recent identification of uptake transporters in laticifers suggests that this movement of intermediates likely occurs through an apoplastic route (across the cell wall space) rather than a symplastic one (through plasmodesmata). nih.gov This complex, multi-cell system highlights the requirement for sophisticated transport mechanisms to move alkaloids and their precursors between specialized cell types. javeriana.edu.co While the specific cells involved in domesticine synthesis are not fully known, this model of intercellular cooperation and transport is likely conserved among many BIA-producing plants.
Precursor Incorporation and Metabolic Flux Analysis
Understanding the flow of metabolites through a biosynthetic pathway is critical to its elucidation. Precursor incorporation studies, often using isotopically labeled compounds, are foundational for identifying the building blocks of complex molecules like domesticine. researchgate.net Such experiments have been instrumental in confirming the roles of primary metabolites in the formation of various alkaloids. nih.gov
Metabolic flux analysis (MFA) is a more advanced quantitative technique used to determine the rates (fluxes) of metabolic pathways within a cell. documentsdelivered.com While specific MFA studies on domesticine or aporphine alkaloid production are not widely reported, the methodology is crucial for metabolic engineering. nih.gov By tracking the flow of carbon from primary metabolism into specialized metabolic pathways, MFA can identify potential bottlenecks or regulatory control points. nih.gov This information is invaluable for strategies aimed at increasing the production of valuable compounds in plant systems or engineered microbes. documentsdelivered.com
Shikimate Pathway and Aromatic Amino Acid Precursors
The ultimate precursors for all benzylisoquinoline alkaloids, including domesticine, are derived from primary metabolism via the shikimate pathway. researcher.lifenih.gov This seven-step metabolic route is found in plants, bacteria, and fungi, but not in animals. wikipedia.orgnih.gov It functions as a critical bridge, converting simple carbohydrate precursors into the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govrsc.org
The pathway begins with phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway. nih.gov These are converted through a series of intermediates into chorismate, which serves as the final branch point for the three aromatic amino acids. wikipedia.orgrsc.org For domesticine and other BIAs, the key precursor is L-tyrosine. researchgate.net In plants, a significant portion of the carbon fixed through photosynthesis, estimated at over 20%, is directed through the shikimate pathway, underscoring its importance not only for protein synthesis but also as a gateway to a vast array of secondary metabolites, including alkaloids. researcher.lifenih.gov
Molecular Regulation of Alkaloid Metabolism
Identification and Role of Biosynthetic Genes
The biosynthesis of aporphine alkaloids like domesticine is orchestrated by a specific set of enzymes, each encoded by a corresponding gene. The identification of these genes is essential for understanding and engineering the pathway. Key enzyme families involved in BIA biosynthesis include norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and various cytochrome P450 monooxygenases. nih.gov
The formation of the characteristic aporphine ring structure is a critical step catalyzed by a specific type of cytochrome P450 enzyme. researchgate.net Research on the aporphine alkaloid nuciferine (B1677029) in lotus (Nelumbo nucifera) has implicated a gene belonging to the CYP80G2 family in this C-C phenol coupling reaction. acs.orgnih.gov It is highly probable that a CYP80G2 homolog is responsible for the conversion of (S)-reticuline to the proaporphine intermediate in the domesticine pathway. acs.org Following the formation of the core structure, tailoring enzymes such as OMTs are required to add methyl groups to specific positions on the molecule to yield the final domesticine structure. The coordinated expression of these genes is crucial for the efficient production of the alkaloid. nih.govnih.gov
| Gene/Enzyme Family | Abbreviation | Role in Aporphine Alkaloid Biosynthesis | Example from Related Pathways |
| Norcoclaurine Synthase | NCS | Catalyzes the first committed step in BIA biosynthesis, the condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.gov | NnNCS in Nelumbo nucifera nih.gov |
| 6-O-Methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine. nih.gov | Nn6OMT in Nelumbo nucifera nih.gov |
| Coclaurine (B195748) N-Methyltransferase | CNMT | N-methylates coclaurine to produce N-methylcoclaurine. nih.gov | NnCNMT in Nelumbo nucifera nih.gov |
| Cytochrome P450 Family 80 | CYP80G2 | Catalyzes the intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine core. acs.orgresearchgate.net | Putative CYP80G2 in Nelumbo nucifera acs.org |
Transcriptome Analysis in Alkaloid-Producing Plants
For non-model organisms like the plants that produce domesticine, transcriptome analysis (RNA-Seq) has become an indispensable tool for gene discovery. nih.govfrontiersin.org This technique allows researchers to sequence all the expressed genes in a particular tissue at a specific time, providing a snapshot of cellular activity. By comparing the transcriptomes of alkaloid-producing tissues with non-producing ones, or tissues treated with elicitors (like methyl jasmonate) that stimulate alkaloid production, scientists can identify candidate genes involved in the biosynthetic pathway. nih.gov
A large-scale study analyzed the transcriptomes of 20 different BIA-producing plants, including Nandina domestica, a known source of domesticine. nih.gov This comparative approach generated a massive dataset that serves as a resource for mining for new biosynthetic genes. nih.govresearchgate.net From these libraries, researchers can identify novel homologs of known alkaloid biosynthetic enzymes that may be involved in the formation of specific compounds like aporphine alkaloids. nih.govresearchgate.net Furthermore, transcriptome data can reveal the co-regulation of biosynthetic genes with transcription factors, such as those from the WRKY family, which are known to control clusters of genes in a pathway in response to developmental or environmental cues. nih.govnih.gov
Coregulation of Genes and Transcription Factors
The biosynthesis of complex plant secondary metabolites, including aporphine-type benzylisoquinoline alkaloids (BIAs) like this compound, is a tightly controlled process involving the coordinated expression of multiple biosynthetic genes. This orchestration is largely managed by transcription factors (TFs), which are proteins that bind to specific DNA sequences in the promoter regions of target genes to activate or repress their expression. nih.govnih.gov While direct research into the genetic coregulation of the this compound pathway is limited, studies on closely related aporphine alkaloids and the broader BIA pathways provide significant insights into the likely regulatory mechanisms.
The expression of genes within a biosynthetic pathway is often coregulated, meaning they are turned on or off together in response to developmental cues or environmental stimuli, such as wounding or pathogen attack. acs.orgnih.gov This coordinated expression is crucial for the efficient production of the final compound and prevents the accumulation of potentially toxic intermediate metabolites. nih.gov In the context of BIA biosynthesis, research has shown that genes encoding the enzymes for sequential steps are often expressed in the same tissues and at the same developmental stages. nih.gov
Several families of transcription factors are known to be key regulators of alkaloid biosynthesis. nih.gov These include the WRKY, basic helix-loop-helix (bHLH), APETALA2/ethylene-responsive factor (AP2/ERF), and MYB families. nih.govfrontiersin.org For instance, in lotus (Nelumbo nucifera), which produces the aporphine alkaloid nuciferine, the expression of a putative CYP80G2 gene was found to be correlated with the accumulation of the alkaloid. acs.orgnih.gov This expression was, in turn, coregulated with a specific WRKY transcription factor, suggesting this TF is a key regulator of the pathway. acs.orgresearchgate.net Wound-induced WRKY TFs have also been shown to regulate BIA pathways in opium poppy (Papaver somniferum). nih.gov It is highly probable that the biosynthesis of this compound is similarly regulated by a specific set of TFs that respond to internal and external signals, ensuring the compound is produced when and where it is needed.
| Transcription Factor Family | General Role in Alkaloid Biosynthesis | Potential Target Genes in this compound Pathway |
| WRKY | Often act as positive regulators in response to stress stimuli like wounding or pathogens. They bind to W-box elements in gene promoters. nih.govnih.gov | Genes encoding enzymes like Norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and Cytochrome P450 monooxygenases (CYP450s). |
| bHLH | Can function as both activators and repressors, often working in complex with other TFs to regulate metabolic pathways. nih.gov | Key branch-point enzymes in the BIA pathway leading to the aporphine scaffold. |
| AP2/ERF | Known to be involved in jasmonate-responsive gene expression, linking stress signaling to alkaloid production. nih.govfrontiersin.org | Enzymes involved in the upstream BIA pathway, providing precursors for domesticine. |
| MYB | A large family of TFs involved in controlling various aspects of secondary metabolism, development, and stress responses. nih.govfrontiersin.org | Multiple genes along the biosynthetic pathway, potentially fine-tuning metabolic flux. |
Biotechnological Approaches to Biosynthesis
The low abundance of many valuable alkaloids in their native plant sources has driven the development of biotechnological production platforms. These approaches offer the potential for a sustainable, scalable, and controlled supply of complex molecules like this compound, independent of geographical and environmental constraints. researchgate.netnih.gov
Heterologous Biosynthesis in Engineered Microbial Hosts (e.g., Yeast, E. coli)
Heterologous biosynthesis—the transfer of a biosynthetic pathway from one organism into a more tractable host—has emerged as a powerful strategy for producing plant-derived natural products. nih.gov Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and the bacterium Escherichia coli are favored hosts due to their rapid growth, well-understood genetics, and suitability for large-scale fermentation. mdpi.com
The reconstruction of a complex BIA pathway, such as that for this compound, in a microbial host involves several key steps:
Gene Discovery: Identification of all the necessary enzyme-encoding genes from the source plant.
Gene Synthesis and Optimization: Chemical synthesis of the genes with codon optimization for efficient expression in the chosen host.
Pathway Assembly: Cloning the genes into expression vectors and transforming them into the host organism.
Optimization: Balancing the expression levels of pathway enzymes to maximize product yield and minimize the formation of bottlenecks or unwanted byproducts. pnnl.gov
While there are no specific reports on the complete heterologous biosynthesis of this compound, numerous studies have demonstrated the feasibility of producing key BIA intermediates and even complex final products in yeast and E. coli. For example, the entire pathway from the simple precursor norlaudanosoline to the complex benzophenanthridine alkaloid chelerythrine (B190780) has been successfully reconstituted in S. cerevisiae. nih.gov A significant challenge in expressing plant BIA pathways in microbes is the requirement for plant-specific Cytochrome P450 (CYP450) enzymes, which often require a specific membrane environment and a compatible CPR (cytochrome P450 reductase) partner for functionality. Yeast, as a eukaryote, is often a more suitable host for expressing these membrane-bound enzymes than E. coli. pnnl.govnih.gov The successful production of other BIAs provides a strong proof-of-concept for the future heterologous biosynthesis of this compound.
Metabolic Engineering for Targeted Alkaloid Production
Once a biosynthetic pathway is established in a microbial host, metabolic engineering techniques are employed to optimize and enhance the production of the target alkaloid. mdpi.com This involves making rational, targeted modifications to the host's genetic and regulatory processes to direct metabolic flux towards the desired compound. pnnl.gov
Key metabolic engineering strategies for increasing alkaloid production include:
Increasing Precursor Supply: The biosynthesis of BIAs begins with the amino acid L-tyrosine. nih.gov A common strategy is to engineer the host's primary metabolism to overproduce this key precursor, thereby increasing the carbon flow into the heterologous pathway. pnnl.gov
Cofactor Engineering: Many enzymatic steps in BIA biosynthesis, particularly those catalyzed by CYP450s and reductases, require cofactors like NADPH. Engineering the host to increase the intracellular availability of these cofactors can boost the efficiency of the pathway. nih.gov
Improving Product Tolerance and Export: High concentrations of the final alkaloid product can be toxic to the microbial host. Introducing transporter proteins that can export the compound out of the cell can alleviate this toxicity and increase the final achievable titer. nih.gov
These strategies, often applied in a combinatorial fashion, have led to dramatic increases in the production of various natural products. nih.gov For example, a combination of enzyme screening, multi-copy gene integration, cofactor engineering, and transporter expression resulted in a more than 37,000-fold increase in chelerythrine production in engineered yeast. nih.gov Similar metabolic engineering approaches will be essential to achieve economically viable production of this compound in a microbial cell factory.
| Strategy | Objective | Example Application for BIA Production |
| Precursor Engineering | Increase the availability of the starting material, L-tyrosine. | Overexpress genes in the host's shikimate pathway to boost aromatic amino acid synthesis. nih.gov |
| Pathway Balancing | Relieve metabolic bottlenecks and prevent accumulation of intermediates. | Integrate multiple copies of genes encoding rate-limiting enzymes like SMT or BBE into the host genome. nih.gov |
| Cofactor Engineering | Ensure sufficient supply of NADPH for P450 and reductase enzymes. | Overexpress genes involved in the pentose phosphate pathway or introduce alternative NADPH-generating enzymes. nih.gov |
| Transporter Engineering | Alleviate product toxicity and facilitate product recovery. | Express plant-derived ABC transporters to pump the final alkaloid out of the microbial cell. nih.gov |
Chemical Synthesis and Total Synthesis Strategies
Development of (±)-Domesticine Total Synthesis
The total synthesis of racemic (±)-Domesticine has been achieved through various routes, each with its own set of key reactions and intermediates.
Early strategies for the synthesis of aporphine (B1220529) alkaloids, the class of compounds to which Domesticine (B1219612) belongs, often drew inspiration from their biosynthesis. One such biomimetic approach involves the oxidative coupling of reticuline (B1680550) precursors. While specific details on the total synthesis of (±)-Domesticine utilizing a p-quinol acetate (B1210297) intermediate are not extensively documented in readily available literature, the synthesis of the related aporphine alkaloid (±)-thaliporphine provides a representative example of this methodology. In this approach, the oxidation of (±)-codamine with lead tetraacetate (Pb(OAc)₄) followed by an acid-catalyzed rearrangement of the resulting p-quinol acetate intermediate yields (±)-O-acetylthaliporphine. acs.org This type of transformation highlights the utility of quinol acetates in constructing the aporphine core.
A significant advancement in aporphine alkaloid synthesis involves the use of spiro-dienone intermediates. This strategy offers a powerful method for the construction of the characteristic fused ring system. A notable example is the photochemical synthesis of (±)-boldine. This synthesis proceeds through the photocyclization of a bromodiphenol precursor to form a spirodienone, which then undergoes rearrangement to the aporphine skeleton. mdpi.com Another relevant example is the synthesis of (±)-glaziovine, which was achieved through the construction of a spiran ring on a cyclopent[ij]isoquinoline framework. researchgate.net These methods showcase the versatility of spiro-dienone intermediates in accessing the aporphine core structure.
Table 1: Key Features of Spiro-dienone Based Aporphine Synthesis
| Feature | Description |
|---|---|
| Key Intermediate | Spiro-dienone |
| Formation | Often via photochemical cyclization or oxidation of phenolic precursors. |
| Transformation | Rearrangement to the aporphine core, often acid-catalyzed. |
| Example Alkaloids | (±)-Boldine, (±)-Glaziovine |
Radical cyclization reactions have emerged as a powerful tool in the synthesis of complex alkaloids due to their mild conditions and high efficiency in forming carbon-carbon bonds. These reactions typically involve the generation of a radical species that then undergoes an intramolecular cyclization. While a specific total synthesis of (±)-Domesticine using a radical cyclization approach is not prominently detailed in the literature, this methodology has been successfully applied to the synthesis of other intricate alkaloid structures. For instance, tandem radical cyclizations have been employed in the synthesis of tetracyclic diquinane Lycopodium alkaloids. caltech.edu The general principles of radical cyclization, particularly the formation of five- and six-membered rings, are highly applicable to the construction of the aporphine nucleus. mdpi.com
More recent synthetic strategies have utilized transition metal-catalyzed direct arylation reactions to forge the biaryl bond, a key structural feature of aporphine alkaloids. This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. Palladium-catalyzed direct arylation of aryl halides has been successfully applied to the preparation of various aporphine analogues. youtube.com This methodology typically involves an intramolecular C-H activation to form the crucial biaryl linkage. A dissertation has described an efficient synthetic strategy for an 8-aryloxy aporphine model substrate that employs a palladium-mediated direct arylation as a key transformation. nih.gov This highlights the potential of direct arylation methods in the synthesis of (±)-Domesticine and its derivatives.
Table 2: Comparison of Direct Arylation Catalysts
| Catalyst System | Key Features |
|---|---|
| Palladium-based | Widely used for C-H activation; tolerant of various functional groups. |
| Rhodium-based | Effective for direct arylation of specific substrates like α-diazoimines. nih.gov |
| Gold-based | Can catalyze site-selective arylation of arenes under mild conditions. biu.ac.il |
Enantioselective Synthesis of (+)- and (-)-Domesticine
The development of methods to synthesize specific enantiomers of Domesticine is crucial for pharmacological studies, as different enantiomers often exhibit distinct biological activities.
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. britannica.com This approach can be highly effective for the synthesis of complex chiral molecules by transferring the existing chirality of the starting material to the final product. While the application of a chiral pool-based approach for the specific enantioselective total synthesis of (+)- and (-)-Domesticine is not extensively documented, the asymmetric synthesis of other aporphine alkaloids has been achieved using chiral auxiliaries and reagents derived from the chiral pool. For example, the asymmetric synthesis of (+)-glaucine has been accomplished via chiral formamidines, demonstrating a method for controlling the stereochemistry of the resulting aporphine alkaloid. mdpi.com This suggests the feasibility of employing chiral starting materials, such as amino acids or their derivatives, to achieve an enantioselective synthesis of the Domesticine enantiomers.
Asymmetric Catalysis (e.g., Organocatalysis, Biocatalysis)
Asymmetric catalysis offers an efficient approach to establish the stereogenic center of aporphine alkaloids, including what would be applicable to Domesticine. This strategy aims to directly produce the desired enantiomer, avoiding the need for resolving a racemic mixture.
Organocatalysis utilizes small organic molecules to catalyze enantioselective reactions. In the context of synthesizing precursors to aporphine alkaloids, organocatalysts can be employed in key bond-forming reactions. For instance, proline and its derivatives have been used to catalyze asymmetric Mannich and Michael reactions, which can be instrumental in constructing the isoquinoline (B145761) core of Domesticine with high enantioselectivity. The iminium-ion activation by chiral secondary amines is a common strategy in organocatalysis that could be applied to the synthesis of key intermediates for Domesticine. While the direct organocatalytic synthesis of Domesticine has not been extensively reported, the principles of organocatalysis are well-established in the synthesis of various alkaloids and are theoretically applicable. nih.govmdpi.comprinceton.edu
Biocatalysis employs enzymes to perform highly selective chemical transformations. For the synthesis of aporphine alkaloids, enzymes can be used for stereoselective reductions, oxidations, and carbon-carbon bond formations. For example, oxidoreductases could be used for the enantioselective reduction of an imine intermediate to form the chiral secondary amine found in the tetrahydroisoquinoline core of Domesticine. Furthermore, engineered enzymes could potentially facilitate the key oxidative coupling step that forms the aporphine ring system, mimicking the biosynthetic pathway. researchgate.netnih.gov Recent research into the biosynthesis of related alkaloids in plants like the sacred lotus (B1177795) (Nelumbo nucifera) has identified specific enzymes (CYP80G) that stereospecifically convert precursors to proaporphine alkaloids, which are closely related to the precursors of Domesticine. researchgate.netbiorxiv.org This knowledge opens the door to future biocatalytic production of these complex molecules.
| Catalytic Strategy | Key Advantages | Potential Application in Domesticine Synthesis |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Asymmetric construction of the isoquinoline core through Mannich or Michael reactions. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enantioselective reduction of imines, potential for biomimetic oxidative coupling. |
Chiral Auxiliary Strategies
Chiral auxiliary-mediated synthesis is a well-established method for controlling stereochemistry in complex molecules. wikipedia.orgnumberanalytics.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of aporphine alkaloids, chiral auxiliaries have been successfully employed to set the stereocenter at the C6a position. nih.gov One of the most common classes of chiral auxiliaries used in asymmetric synthesis are the Evans oxazolidinones . researchgate.netrsc.orgyoutube.com These can be attached to a carboxylic acid precursor, which is then used in reactions such as asymmetric alkylations or aldol (B89426) reactions to build up the carbon skeleton with high diastereoselectivity. researchgate.netrsc.org In the context of Domesticine synthesis, an Evans auxiliary could be used to guide the stereoselective formation of the bond between the isoquinoline and benzyl (B1604629) moieties.
Another notable example is the use of pseudoephedrine and the more recently developed pseudoephenamine as chiral auxiliaries. harvard.edu These have been shown to be highly effective in the diastereoselective alkylation of enolates, a key transformation in the synthesis of many natural products. harvard.edu While specific applications to Domesticine are not detailed in the literature, the successful use of these auxiliaries in the synthesis of other complex alkaloids underscores their potential utility. nih.govnih.gov
| Chiral Auxiliary Type | General Application | Potential Role in Domesticine Synthesis |
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions. | Stereoselective formation of the C-C bond linking the benzyl and isoquinoline fragments. |
| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of enolates. | Introduction of chirality in an early-stage intermediate. |
Resolution Techniques for Stereoisomer Separation
When an asymmetric synthesis is not employed, the initial product is often a racemic mixture of (+)- and (-)-Domesticine. The separation of these enantiomers, a process known as resolution, is crucial for studying the biological activity of each individual isomer.
A common method for resolving racemic amines like Domesticine is diastereomeric salt formation . This involves reacting the racemic mixture with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. lookchem.comresearchgate.net Since diastereomers have different physical properties, they can often be separated by fractional crystallization. lookchem.comresearchgate.net Once separated, the individual enantiomers of Domesticine can be recovered by treating the diastereomeric salts with a base.
Another powerful technique for separating enantiomers is chiral chromatography . This method utilizes a stationary phase that is itself chiral. The two enantiomers of Domesticine interact differently with the chiral stationary phase, causing them to travel through the chromatography column at different rates and thus be separated. This technique can be applied on both analytical and preparative scales.
| Resolution Technique | Principle of Separation | Applicability to (+/-)-Domesticine |
| Diastereomeric Salt Formation | Different solubilities of diastereomeric salts. | A standard and effective method for resolving racemic amines. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | A versatile technique for both analytical and preparative scale separation. |
Enantioconvergent Reactions in Complex Molecule Synthesis
Enantioconvergent synthesis is a powerful strategy that converts both enantiomers of a racemic starting material into a single enantiomer of the product. nih.govnih.govacs.org This approach has the potential to be more efficient than traditional resolution, which has a maximum theoretical yield of 50% for the desired enantiomer.
While the direct application of an enantioconvergent reaction to the total synthesis of Domesticine has not been reported, the principles of this methodology could be applied to key intermediates. For example, a racemic precursor containing a key stereocenter could be subjected to a reaction with a chiral catalyst that selectively converts both enantiomers of the starting material into a single, enantiomerically enriched product. Metal-catalyzed enantioconvergent cross-coupling reactions, for instance, have been developed for the synthesis of complex chiral molecules and could theoretically be adapted for the synthesis of aporphine alkaloid precursors. nih.govacs.org
Innovation in General Synthetic Methodologies Applicable to Domesticine
The field of organic synthesis is constantly evolving, with new methodologies that could be applied to the synthesis of complex natural products like Domesticine.
Microwave-Assisted Reactions in Alkaloid Chemistry
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.
In the context of alkaloid synthesis, microwave irradiation has been successfully applied to key reactions such as the Pictet-Spengler and Bischler-Napieralski reactions , which are fundamental for the construction of the isoquinoline core of Domesticine. lookchem.comresearchgate.netrsc.orgjst.go.jp These reactions, which can be slow and require harsh conditions under conventional heating, can often be performed more efficiently and under milder conditions with microwave assistance. researchgate.netrsc.org Furthermore, microwave-assisted direct arylation has been reported for the synthesis of C-homoaporphine alkaloids, a class of compounds structurally related to Domesticine, suggesting the potential for this technology in the key C-ring forming step of aporphine synthesis.
| Reaction Type | Conventional Method | Microwave-Assisted Advantage |
| Pictet-Spengler | Long reaction times, often requires strong acids. | Faster reaction, milder conditions, higher yields. lookchem.comrsc.org |
| Bischler-Napieralski | Requires high temperatures and dehydrating agents. | Reduced reaction times, improved yields. researchgate.netnih.gov |
| Direct Arylation | Can require high temperatures and long reaction times. | Accelerated reaction rates. |
Single-Atom Skeletal Editing Techniques
Single-atom skeletal editing is a cutting-edge area of synthetic chemistry that allows for the precise insertion, deletion, or swapping of individual atoms within a molecule's core structure. researchgate.netchemistryworld.comnih.govchemistryworld.com This technology offers the potential to modify complex molecules like alkaloids in a late-stage fashion, providing rapid access to analogues with potentially different biological properties.
While the application of skeletal editing to a molecule as complex as Domesticine is still in its early stages of exploration, the concept holds significant promise. For example, a nitrogen atom could potentially be inserted into one of the aromatic rings of the aporphine core to create a novel heterocyclic system. Conversely, a carbon atom could be inserted to expand one of the rings. chemistryworld.comnih.gov These transformations would be difficult to achieve through traditional synthetic methods and could provide access to a new chemical space for drug discovery. The development of skeletal editing techniques applicable to complex polycyclic aromatic systems will be a key area of future research in alkaloid chemistry.
Strategies for Isotope Labeling and Radiosynthesis
The choice of isotope and labeling position is dictated by the intended application. For metabolic studies, isotopes are placed in positions not susceptible to metabolic cleavage. pharmaron.com For receptor binding assays, high specific activity is often required, making tritium (B154650) a suitable choice. mdpi.com For PET imaging, a positron-emitting radionuclide like carbon-11 (B1219553) is necessary. nih.gov
General Strategies for Isotope Labeling:
Hydrogen Isotope Exchange: Deuterium (B1214612) or tritium can be introduced into the this compound molecule through hydrogen-isotope exchange reactions. scispace.com This can be achieved by treating the parent molecule or a suitable precursor with a deuterium or tritium source, often in the presence of a catalyst. Aromatic protons, particularly those activated by adjacent functional groups, are potential sites for such exchange.
Reduction of Precursors: A common method for introducing tritium is through the catalytic reduction of a precursor containing a double bond or a reducible functional group with tritium gas (³H₂). mdpi.com For this compound, this could involve the synthesis of a precursor with an additional double bond in the tetrahydroisoquinoline core or the reduction of a ketone or ester group on a precursor molecule.
Use of Labeled Precursors in Total Synthesis: A highly versatile strategy involves incorporating the isotopic label at an early stage of the total synthesis. pharmaron.com This allows for precise control over the label's position. For carbon-14 (B1195169) labeling, this could involve using a commercially available labeled starting material, such as [¹⁴C]formaldehyde or [¹⁴C]iodomethane, to introduce a labeled methyl or methylene (B1212753) group. wuxiapptec.com For example, the methylenedioxy group or one of the methoxy (B1213986) groups on the aromatic rings of this compound could be targeted for labeling by using the appropriately labeled precursor during the synthesis of the benzylisoquinoline intermediate.
Radiosynthesis for PET Imaging:
For applications in Positron Emission Tomography (PET), short-lived positron-emitting isotopes like carbon-11 (t½ ≈ 20.4 min) are required. The synthesis must be rapid and efficient. A plausible strategy for producing [¹¹C]-(+/-)-Domesticine would be analogous to the radiosynthesis of other N-alkylated aporphines, such as (-)-N-[(11)C]propyl-norapomorphine. nih.gov
This strategy would involve:
Synthesis of a Precursor: The N-demethylated precursor of Domesticine, known as nordomesticine, would first need to be synthesized.
¹¹C-Labeling Reaction: The nordomesticine precursor would then be reacted with a small, reactive ¹¹C-labeled synthon, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction would introduce the carbon-11 label onto the nitrogen atom of the tetrahydroisoquinoline ring system.
Purification: The final [¹¹C]-(+/-)-Domesticine would need to be rapidly purified, typically using high-performance liquid chromatography (HPLC), to ensure it is suitable for in vivo use.
The following interactive table summarizes potential strategies for the isotopic labeling of this compound.
| Isotope | Labeling Strategy | Potential Labeled Position(s) | Required Precursor/Reagent | Application |
| ³H (Tritium) | Catalytic Reduction | C-6a, C-7 | A dehydro-domesticine precursor | Receptor Binding Assays |
| ¹⁴C (Carbon-14) | Total Synthesis | N-methyl group | Nordomesticine + [¹⁴C]CH₃I | ADME Studies |
| ¹⁴C (Carbon-14) | Total Synthesis | Methoxy group (C1 or C2) | Demethylated precursor + [¹⁴C]CH₃I | Metabolic Fate Studies |
| ¹¹C (Carbon-11) | N-Alkylation | N-methyl group | Nordomesticine + [¹¹C]CH₃I | PET Imaging |
| ²H (Deuterium) | Hydrogen-Isotope Exchange | Aromatic protons | This compound + D₂O/catalyst | Mass Spectrometry Standard |
These proposed strategies, based on established radiolabeling and isotopic labeling chemistry for related alkaloids, provide a framework for the future synthesis of labeled this compound derivatives for advanced pharmacological research. nih.govmdpi.compharmaron.com
Molecular Pharmacology Research Pre Clinical Investigations
Characterization of Receptor Interactions and Binding Affinity
The initial pharmacological characterization of (+/-)-domesticine identified it as a potent antagonist of alpha-1 adrenoceptors. Subsequent studies have delved deeper into its binding affinity and selectivity for the different subtypes of this receptor class, revealing a distinct and promising pharmacological profile.
This compound has been identified as a novel alpha-1 adrenoceptor antagonist. nih.gov Its activity has been extensively studied and compared with other known antagonists, such as BMY-7378. Research has demonstrated that this compound exhibits a significant and selective antagonistic effect on alpha-1 adrenoceptors. This is evident in its ability to inhibit the physiological responses mediated by these receptors.
In studies involving cloned human alpha-1 adrenoceptor subtypes, this compound displayed a notable selectivity profile. The compound showed a 34-fold higher selectivity for the alpha-1D adrenoceptor subtype compared to the alpha-1A subtype, and a 9-fold higher selectivity for the alpha-1D subtype over the alpha-1B subtype. nih.gov This preferential antagonism of the alpha-1D subtype is a key characteristic of its molecular pharmacology. Furthermore, when compared to its activity at other receptor types, this compound demonstrated a 183-fold higher selectivity for the alpha-1D adrenoceptor relative to the 5-HT(1A) receptor, while showing weak affinity for 5-HT(2A)/5-HT(2C) receptors. nih.gov
Table 1: Selectivity of this compound for Human Alpha-1 Adrenoceptor Subtypes
| Adrenoceptor Subtype | Selectivity Fold-Increase (relative to α1D) |
|---|---|
| Alpha-1A | 34 |
| Alpha-1B | 9 |
The selective antagonist activity of this compound at the alpha-1D adrenoceptor has been further substantiated in animal models. nih.gov Functional studies in various rat tissues, which express different populations of alpha-1 adrenoceptor subtypes, have provided valuable insights into its in vivo effects. For instance, the alpha-1D adrenoceptor is known to play a significant role in mediating vasoconstriction in the rat aorta. nih.gov
In line with its receptor binding profile, this compound was more potent in inhibiting phenylephrine-induced contractions in the rat thoracic aorta, a tissue rich in alpha-1D adrenoceptors, compared to the rat tail artery or spleen. nih.gov Specifically, the selectivity of this compound for inhibiting contractions in the rat thoracic aorta was 32-fold higher than in the tail artery and 17-fold higher than in the spleen. nih.gov This functional selectivity in animal tissues is consistent with its binding affinity for the cloned human alpha-1 adrenoceptor subtypes. nih.gov The clinical efficacy of alpha-1 adrenoceptor antagonists as antihypertensive drugs underscores the physiological importance of these receptors in vascular function and the maintenance of arterial blood pressure. nih.gov
Table 2: Functional Selectivity of this compound in Rat Tissues
| Tissue | Selectivity Fold-Increase for Inhibition of Phenylephrine-Induced Contraction (relative to Thoracic Aorta) |
|---|---|
| Tail Artery | 32 |
| Spleen | 17 |
In Vitro and Cell-Based Pharmacological Assays
To further characterize the pharmacological effects of this compound, a range of in vitro and cell-based assays have been employed. These assays provide a controlled environment to study the functional consequences of its receptor antagonism and to profile its broader biological activity.
Functional assays using isolated rat aorta are a classic pharmacological preparation to study the effects of compounds on vascular tone. reprocell.com In the context of this compound, these assays have been crucial in demonstrating its antagonist effect on vasoconstriction. As mentioned, this compound potently inhibits the contractile response induced by the alpha-1 adrenoceptor agonist phenylephrine (B352888) in rat thoracic aorta rings. nih.gov This inhibitory effect is a direct functional consequence of its antagonism at the alpha-1D adrenoceptors present in the vascular smooth muscle of the aorta. nih.govnih.gov
In addition to ex vivo tissue preparations, cell-based assays provide a more homogenous and controlled system for pharmacological studies. A10 cells, a cell line derived from fetal rat aortic smooth muscle, are a relevant model for studying vascular smooth muscle cell biology. nih.gov While specific functional assay results for this compound in A10 cells are not detailed in the available literature, this cell line is a valuable tool for investigating the downstream signaling pathways affected by alpha-1 adrenoceptor blockade. Assays in A10 cells could be used to explore the effects of this compound on intracellular calcium mobilization, mitogen-activated protein kinase (MAPK) activation, and other signaling events that are typically initiated by alpha-1 adrenoceptor activation.
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly test a large number of compounds for their biological or biochemical activity. wikipedia.orgbmglabtech.com This approach utilizes automation, miniaturized assays, and sensitive detection systems to screen vast chemical libraries against specific biological targets. nih.gov The primary goal of HTS is to identify "hits" or "leads"—compounds that modulate the target in a desired manner. bmglabtech.com
For a compound like this compound, HTS can be employed to profile its biological activity across a wide range of targets, providing a comprehensive understanding of its selectivity and potential off-target effects. nih.gov This process involves developing robust assays for a panel of receptors, enzymes, and ion channels, and then testing this compound at various concentrations. The resulting data can reveal previously unknown biological activities and help to refine its pharmacological profile. While specific HTS campaigns involving this compound are not publicly documented, this methodology represents a standard approach for characterizing the broader biological activity of novel chemical entities in pre-clinical research. ox.ac.uk
Computational Approaches in Molecular Pharmacology
Computational pharmacology utilizes mathematical and computer models to simulate and predict the interactions of drugs with biological systems. mdpi.comeujournal.org These in silico methods are increasingly being used to accelerate drug discovery and to gain deeper insights into the molecular mechanisms of drug action. nih.gov
For a novel antagonist like this compound, computational approaches can be invaluable. Molecular docking simulations, for example, could be used to predict the binding mode of this compound within the ligand-binding pocket of the alpha-1D adrenoceptor. This can help to identify the key amino acid residues involved in the interaction and to understand the structural basis for its selectivity over other adrenoceptor subtypes.
Furthermore, network pharmacology is an emerging computational approach that aims to understand drug action from a systems-level perspective. mdpi.comnih.gov By constructing and analyzing networks of drug-target-disease interactions, researchers can predict the potential therapeutic effects and side effects of a compound. In the case of this compound, network pharmacology could be used to explore the broader physiological consequences of its selective alpha-1D adrenoceptor antagonism and to identify potential new therapeutic applications.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to its receptor and can provide insights into the structural basis of its activity.
While specific molecular docking studies for this compound with its identified target, the alpha1D-adrenoceptor, are not detailed in the available research, the general methodology for such an investigation would involve:
Preparation of the Receptor Structure: A three-dimensional model of the alpha1D-adrenoceptor would be obtained, typically from a protein database or through homology modeling if a crystal structure is unavailable.
Ligand Preparation: The 3D structure of this compound would be generated and optimized for docking.
Docking Simulation: Using specialized software, this compound would be docked into the binding site of the alpha1D-adrenoceptor. The program would explore various possible conformations and orientations of the ligand within the receptor's binding pocket.
Analysis of Results: The resulting docked poses would be analyzed based on scoring functions that estimate the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the receptor would be examined to understand the key determinants of binding.
For aporphine (B1220529) alkaloids, the class of compounds to which this compound belongs, molecular docking studies have been employed to investigate their interactions with various biological targets. These studies help in elucidating the structure-activity relationships within this class of compounds.
Molecular Dynamics Simulations to Investigate Binding Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-receptor complex predicted by molecular docking and to investigate the dynamic behavior of the complex.
Specific molecular dynamics simulation studies for the this compound-alpha1D-adrenoceptor complex have not been reported in the scientific literature. A typical MD simulation protocol to investigate the binding stability of this compound would include:
System Setup: The docked complex of this compound and the alpha1D-adrenoceptor would be placed in a simulated physiological environment, including water molecules and ions.
Simulation Run: The system would be subjected to a simulation run for a specific duration (e.g., nanoseconds), during which the trajectory of all atoms is calculated based on the principles of classical mechanics.
Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the complex. Key parameters such as root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions would be monitored. A stable binding is generally indicated by minimal fluctuations in the ligand's position within the binding site over the simulation time.
In Silico Evaluation of Molecular Targets
In silico methods are computational approaches used to predict the potential biological targets of a chemical compound. These methods can help in identifying both the intended targets and potential off-targets, which is crucial for understanding a compound's efficacy and safety profile.
For this compound, while a primary target has been experimentally identified, comprehensive in silico screening to evaluate a wide range of potential molecular targets has not been extensively documented. Such an evaluation would typically involve:
Ligand-Based Methods: Comparing the structure of this compound to databases of known active compounds to predict its activity against various targets.
Structure-Based Methods (Reverse Docking): Docking this compound against a large panel of known protein structures to identify potential binding partners.
In silico tools can predict the pharmacological activity of compounds based on their chemical structure. For aporphine alkaloids, these predictive models have been used to identify potential interactions with a variety of receptors and enzymes.
Lead Compound Identification and Pre-clinical Optimization Principles
The process of identifying and optimizing a lead compound is a critical phase in drug discovery. It involves a series of steps to refine a promising initial compound ("hit") into a candidate that is suitable for further preclinical and clinical development.
Target Identification and Validation in Disease Mechanisms
The primary molecular target for this compound has been identified and validated as the alpha1D-adrenoceptor. nih.gov This was established through pharmacological studies that examined its binding affinity and functional activity at different adrenoceptor subtypes.
Key Findings:
this compound acts as a novel and selective antagonist for the alpha1D-adrenoceptor. nih.gov
It displays a significantly higher selectivity for the alpha1D-adrenoceptor subtype compared to the alpha1A- and alpha1B-adrenoceptor subtypes. nih.gov
Specifically, it showed a 34-fold higher selectivity for the alpha1D-adrenoceptor than for the alpha1A-adrenoceptor and a 9-fold higher selectivity than for the alpha1B-adrenoceptor. nih.gov
Furthermore, this compound demonstrated high selectivity for the alpha1D-adrenoceptor over other receptors, such as the 5-HT1A receptor, with a 183-fold higher selectivity for the former. nih.gov
The validation of the alpha1D-adrenoceptor as a target for this compound is supported by its consistent pharmacological profile in both animal tissues and in cell lines expressing cloned human alpha1-adrenoceptor subtypes. nih.gov
Hit-to-Lead and Lead Optimization Processes
The transition from a "hit" (a compound with initial desired activity) to a "lead" (a compound with a more optimized profile) and the subsequent lead optimization are crucial steps in drug development. For this compound, specific details regarding its hit-to-lead and lead optimization process are not extensively described in the available literature. However, the general principles of these processes would apply.
Hit-to-Lead: This phase involves the initial evaluation and modification of a hit compound to improve its potency, selectivity, and basic physicochemical properties. For an alpha1D-adrenoceptor antagonist like this compound, this would involve synthesizing and testing analogs to understand the structure-activity relationship (SAR).
Lead Optimization: Once a promising lead compound is identified, this iterative process aims to further enhance its drug-like properties, including:
Potency and Selectivity: Further chemical modifications to maximize affinity for the alpha1D-adrenoceptor and minimize off-target effects.
Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) characteristics to ensure the compound can reach its target in the body and persist for a suitable duration.
Safety Profile: Reducing any identified toxicities.
Structure-activity relationship studies on nantenine (B1222069) derivatives, which are structurally related to this compound, have shown that specific chemical modifications can significantly impact their affinity for the alpha1-adrenoceptor. For instance, the presence of a hydroxyl group at the C-1 position and a methyl group at the N-6 position in the aporphine structure were found to be essential for enhanced affinity.
Evaluation of Pharmacological Efficacy in Preclinical Models
The pharmacological efficacy of this compound as an alpha1D-adrenoceptor antagonist has been evaluated in various preclinical models, primarily through in vitro tissue-based assays.
Key Preclinical Findings:
In functional studies using rat thoracic aorta, a tissue rich in alpha1D-adrenoceptors, this compound was potent in inhibiting phenylephrine-induced contractions. nih.gov
The selectivity of this compound was demonstrated by its higher potency in the rat thoracic aorta compared to the tail artery or spleen, which have different alpha1-adrenoceptor subtype populations. nih.gov
The functional affinity of this compound in these animal tissues was consistent with its binding affinity determined in cells expressing cloned human alpha1-adrenoceptor subtypes. nih.gov
These preclinical studies provide evidence for the in vitro efficacy and selectivity of this compound as an alpha1D-adrenoceptor antagonist.
Structure Activity Relationship Sar Investigations
Systematic Modification and Derivatization of the Aporphine (B1220529) Core
The tetracyclic framework of aporphine alkaloids, including (+/-)-domesticine, presents multiple sites for structural modification. Researchers have synthesized a series of derivatives to probe the importance of different functional groups and their positions on the aporphine skeleton. nih.gov This systematic approach allows for a detailed understanding of how alterations to the core structure influence interactions with biological targets. The derivatization process often involves modifying the substituents on the aromatic rings and the nitrogen atom of the heterocyclic ring system.
Influence of Substituent Variation on Receptor Affinity and Efficacy
The affinity and efficacy of this compound and its analogs at various receptors are highly dependent on the nature and location of their chemical substituents. Studies have focused on key positions within the aporphine structure, revealing critical insights into the molecular determinants of their biological actions.
The substitution at the C-1 position of the aporphine ring has been identified as a critical determinant of receptor affinity. A pivotal comparison can be made between this compound, which possesses a hydroxyl group at C-1, and (+/-)-nantenine, which has a methoxy (B1213986) group at the same position. Research has demonstrated that the replacement of the C-1 methoxy group of (+/-)-nantenine with a hydroxyl group, as seen in this compound, leads to a significant increase in affinity for the α1-adrenoceptor. nih.govresearchgate.net This suggests that the hydroxyl group at this position is essential for enhanced binding to this particular receptor. nih.gov
Conversely, for the 5-HT2A receptor, this modification has the opposite effect. The displacement of the methoxy moiety at the C-1 position with a hydroxyl group, as in the case of this compound, results in a decreased affinity for the 5-HT2A receptor compared to (+/-)-nantenine. nih.govcdnsciencepub.com This indicates that a methoxy group at C-1 plays an important role in the development of antiserotonergic activity. nih.govresearchgate.net
The substituent on the nitrogen atom at the N-6 position also plays a crucial role in receptor binding. For the α1-adrenoceptor, a methyl group at the N-6 position appears to be essential for high affinity. nih.gov When the methyl group in the (+/-)-nantenine structure is replaced with a hydrogen atom (to form (+/-)-nornantenine) or an ethyl group, a decrease in affinity for the α1-adrenoceptor is observed. nih.govresearchgate.net
Similarly, for the 5-HT2A receptor, a methyl group at the nitrogen atom is considered important for antiserotonergic activity. nih.govcdnsciencepub.com Changing the methyl group of this compound to a hydrogen atom to form (+/-)-nordomesticine leads to a loss of this activity. nih.govcdnsciencepub.com
Investigations into the C-4 position of the aporphine skeleton have also provided valuable SAR insights. The introduction of a hydroxyl group at the C-4 position of (+/-)-nantenine has been shown to decrease its affinity for the 5-HT2A receptor. nih.govcdnsciencepub.com
Comparative SAR Studies with Related Aporphine Alkaloids
To further understand the structural requirements for receptor interaction, comparative studies with other aporphine alkaloids are invaluable. These studies help to place the SAR of this compound within a broader context.
The SAR of (+/-)-nantenine derivatives has been a primary focus of research, with this compound often being a key compound in these comparative analyses. Among a series of nine synthesized (+/-)-nantenine derivatives with varying substituents at the N-6, C-1, or C-4 positions, this compound was found to have the most potent α1-adrenoceptor-blocking action. nih.govresearchgate.net
The order of potency for α1-adrenoceptor antagonism, as indicated by their pA2 values, was determined to be: this compound (8.06) > (+/-)-nordomesticine (7.34) > (+/-)-nantenine (7.03) > (+)-boldine (6.91). nih.govresearchgate.net These findings underscore the critical role of the hydroxyl group at the C-1 position and the methyl group at the N-6 position in enhancing the affinity for the α1-adrenoceptor. nih.gov
For antiserotonergic activity at the 5-HT2A receptor, the structural requirements appear to be different. The presence of a methoxy group at C-1 and a methyl group at N-6, as in (+/-)-nantenine, are considered important for this activity. nih.govcdnsciencepub.com Modifications such as replacing the C-1 methoxy with a hydroxyl group (as in domesticine) or altering the N-6 methyl group lead to a decrease or loss of affinity for the 5-HT2A receptor. nih.govcdnsciencepub.com
Comparison with Nordomesticine and Boldine Analogues
The structure-activity relationship (SAR) of this compound gains significant clarity when compared with its close analogues, particularly its N-demethylated form, nordomesticine, and the related aporphine alkaloid, boldine. These comparisons help elucidate the key structural features that govern the biological activity of domesticine (B1219612).
One of the most well-documented activities for this comparative analysis is the antagonism of the α1-adrenoceptor. Research focused on a series of nantenine (B1222069) derivatives identified this compound as a particularly potent α1-adrenoceptor blocking agent. nih.gov The potency, often expressed as a pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist), provides a quantitative measure for comparison.
Studies have demonstrated a clear hierarchy of potency among these compounds. This compound exhibits the highest affinity for the α1-adrenoceptor, followed by (+/-)-nordomesticine, and then (+)-boldine. nih.gov The key structural differences accounting for this trend are the substituents on the aporphine skeleton.
The N-6 position substituent is critical. Domesticine possesses a methyl group at the N-6 position. Its N-demethylated counterpart, nordomesticine (which has a hydrogen atom at N-6), shows a marked decrease in affinity for the receptor. nih.gov This suggests that the N-methyl group is a crucial feature for enhancing the α1-adrenoceptor blocking action. nih.gov
Furthermore, the substitution pattern on the aromatic rings of the aporphine core is a determining factor. The presence of a hydroxyl group at the C-1 position in the domesticine structure, as opposed to a methoxy group in some other analogues, is shown to significantly increase the affinity for the α1-adrenoceptor. nih.gov
The following interactive data table summarizes the comparative antagonist potency of these compounds at the α1-adrenoceptor.
| Compound | Key Structural Differences from Domesticine | α1-Adrenoceptor Antagonist Potency (pA2 value) | Reference |
|---|---|---|---|
| This compound | - | 8.06 ± 0.06 | nih.gov |
| (+/-)-Nordomesticine | Lacks N-6 methyl group (N-H) | 7.34 ± 0.03 | nih.gov |
| (+)-Boldine | Different oxygen substitution pattern on aromatic rings | 6.91 ± 0.02 | nih.gov |
Computational and Predictive SAR Modeling
To further explore and predict the biological activities of this compound and related aporphine alkaloids, computational modeling techniques are employed. These methods provide insights into the relationship between a molecule's structure and its biological function, guiding the design of new, potentially more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com A QSAR model is formulated as an equation that relates variations in molecular properties (descriptors) to changes in activity. wikipedia.org
For the aporphine alkaloid class, including domesticine, QSAR studies correlate physicochemical properties with activities such as cytotoxicity, receptor binding, or enzyme inhibition. nih.gov While specific, comprehensive QSAR models exclusively for domesticine are not widely published, the principles are applied to the broader class of aporphine alkaloids. These models are built using a "training set" of molecules with known activities to establish the correlation, which is then tested against a "test set" of compounds to validate its predictive power. nih.gov
The key components of a QSAR analysis for a compound like domesticine involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.
The table below outlines the major classes of molecular descriptors that are typically considered in QSAR studies of aporphine alkaloids.
| Descriptor Class | Description | Examples Relevant to Aporphine Alkaloids |
|---|---|---|
| Electronic Descriptors | Describe the distribution of electrons in a molecule, influencing electrostatic interactions. | Partial atomic charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. |
| Steric Descriptors | Describe the size and shape of the molecule, influencing how it fits into a binding site. | Molecular volume, surface area, molecular weight, specific steric parameters (e.g., Taft or STERIMOL). |
| Hydrophobic Descriptors | Quantify the molecule's lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets. | LogP (partition coefficient), molar refractivity. |
| Topological Descriptors | Numerical indices derived from the 2D graph representation of the molecule, encoding information about branching and connectivity. | Connectivity indices (e.g., Kier & Hall), Wiener index. |
| 3D Descriptors | Derived from the 3D conformation of the molecule, providing more detailed shape information. | 3D-MoRSE descriptors, WHIM descriptors. |
Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) are used to generate the predictive models from these descriptors. nih.govchemmethod.com For aporphine alkaloids, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can also be used. mdpi.com CoMFA aligns a set of molecules and calculates their steric and electrostatic fields, which are then correlated with biological activity to create a 3D contour map highlighting regions where changes in these fields would increase or decrease activity. mdpi.com
Ligand-Based and Structure-Based Design Principles
Building on SAR and QSAR data, drug design principles can be applied to optimize the structure of domesticine or to discover new aporphine alkaloids with desired biological activities. These principles fall into two main categories: ligand-based and structure-based design.
Ligand-Based Design: This approach is used when the 3D structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target. Pharmacophore modeling is a key technique in ligand-based design. mdpi.com A pharmacophore model is an abstract 3D representation of the essential structural features that a molecule must possess to be recognized by a specific target. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. mdpi.com For a series of active aporphine alkaloids, a common pharmacophore can be generated to define the crucial spatial arrangement of functional groups. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits that match the pharmacophore.
Structure-Based Design: When the 3D structure of the biological target has been determined (e.g., through X-ray crystallography or NMR spectroscopy), structure-based design methods can be employed. Molecular docking is the most prominent technique in this category. nih.govmdpi.com Docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov
In the context of domesticine, if the structure of a target like the α1-adrenoceptor is available, docking simulations can be performed to:
Predict the binding pose: Determine the precise orientation and conformation of domesticine within the receptor's binding site.
Analyze interactions: Identify the key amino acid residues that interact with the different parts of the domesticine molecule (e.g., hydrogen bonds with the hydroxyl groups, pi-pi stacking with the aromatic rings).
Estimate binding affinity: Calculate a "docking score," which is an estimation of the binding energy. This score can be used to rank different analogues and predict their relative potencies.
For example, docking studies on the aporphine alkaloid roemerine (B1679503) with the enzyme xanthine (B1682287) oxidase have been used to identify it as a potential active ingredient for inhibiting the enzyme. nih.gov This approach allows researchers to rationally modify the domesticine scaffold, for instance, by adding or altering substituents to enhance favorable interactions or remove unfavorable ones, thereby designing new analogues with improved activity and selectivity.
Research on Analogues and Derivatives of Domesticine
Design and Synthetic Methodologies for Novel Aporphine (B1220529) Analogues
The design of novel aporphine analogues structurally related to (+/-)-domesticine is often guided by its known biological activities, such as its cytotoxicity and its role as an α1-adrenoceptor antagonist. nih.govnih.gov Synthetic strategies for creating these analogues typically involve modifications at key positions of the aporphine scaffold, particularly on rings A and B.
General synthetic strategies for the aporphine core, which can be adapted for the synthesis of domesticine (B1219612) analogues, include methods like aryne cyclization. caltech.edu One of the key reactions in the synthesis of aporphine alkaloids is the formation of the C-ring. This has been achieved through various approaches, including metal-catalyzed or light-promoted cyclization of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediates. Another approach involves a sequence of reactions starting with [4+2] cycloadditions. nih.gov These methods allow for the creation of a diverse range of aporphinoids with different substitution patterns.
A specific example of the synthesis of a domesticine analogue involves the modification of the C1 hydroxyl group. For instance, the synthesis of C1-alkoxy analogues of domesticine has been reported. nih.gov Furthermore, a bromo-nantenine analogue was synthesized through a multi-step process that involved bromination, O-methylation, removal of a Boc protecting group, and amine alkylation. nih.gov While this was an analogue of nantenine (B1222069), the structural similarity to domesticine means similar synthetic strategies can be applied. The synthesis of domesticine itself has been achieved through reductive amination of a secondary amine precursor. nih.gov This highlights a viable synthetic route that can be adapted to produce a variety of N-substituted analogues.
Exploration of Bioactive Domesticine Derivatives for Targeted Research
The exploration of bioactive derivatives of this compound has primarily focused on its potential as an anticancer agent and as an α-adrenoceptor antagonist.
In the realm of cancer research, a series of synthetic aporphine derivatives structurally related to domesticine have been evaluated for their cytotoxic activity against human colon cancer cell lines, HCT-116 and Caco-2. nih.gov In these studies, this compound itself showed moderate activity. nih.gov The exploration of its derivatives revealed that modifications at the C1 position could significantly impact cytotoxicity. For example, replacing the C1 hydroxyl group with alkyloxy groups led to improved cytotoxicity. nih.gov A particularly potent analogue was one with a branched alkyl group at this position. nih.gov On the other hand, modifications at the N6 position, such as acylation, led to a decrease in cytotoxic activity. nih.gov The evaluation of ring C truncated analogues demonstrated that an intact aporphine nucleus is crucial for cytotoxic activity. nih.gov
In the context of its cardiovascular effects, this compound has been identified as a potent and selective α1D-adrenoceptor antagonist. nih.gov This has prompted the exploration of its derivatives for this specific target. A key derivative that has been studied is (+/-)-nordomesticine, which is the N-demethylated version of domesticine. The investigation of (+/-)-nordomesticine revealed a decrease in affinity for the α1-adrenoceptor compared to this compound, highlighting the importance of the N-methyl group for this particular bioactivity. nih.gov In studies on antiserotonergic activity, the displacement of the C-1 methoxy (B1213986) group of (+/-)-nantenine with a hydroxyl group to form this compound resulted in decreased affinity for the 5-HT2A receptor. cdnsciencepub.com Further changing the N-methyl group of this compound to a hydrogen atom to give (+/-)-nordomesticine caused a loss of this activity. cdnsciencepub.com
The following table summarizes the cytotoxic activity of this compound and some of its analogues against human colon cancer cell lines.
| Compound | Modification from Domesticine (1) | IC50 HCT-116 (μM) | IC50 Caco-2 (μM) |
|---|---|---|---|
| This compound (1) | - | 68 ± 6 | 101 ± 20 |
| Nantenine (2) | C1-OH replaced with C1-OCH3 | 38 ± 1 | 54 ± 2 |
| Analogue 3 | C1-OH replaced with C1-O(CH2)2CH(CH3)2 | 23 ± 2 | 32 ± 3 |
| Analogue 4 | C1-OH replaced with C1-O(CH2)4CH3 | 36 ± 4 | 41 ± 4 |
| Analogue 5 | C1-OH replaced with C1-OCOPh | 33 ± 3 | 45 ± 4 |
| Analogue 7 | N-CH3 replaced with N-COCH3 (starting from nantenine) | > 200 | > 200 |
Strategies for Derivatization to Explore Structure-Function Relationships
The derivatization of this compound is a key strategy to probe its structure-function relationships. By systematically modifying its chemical structure and observing the resulting changes in biological activity, researchers can identify the key pharmacophoric features.
One of the primary strategies for derivatization has been the modification of the substituents on ring A. Structure-activity relationship (SAR) studies have shown that the C1 position is tolerant to various modifications. nih.gov For instance, the replacement of the C1-hydroxyl group with alkoxy groups was found to enhance cytotoxic activity against colon cancer cells. nih.gov This suggests that increasing the lipophilicity at this position may be beneficial for this particular biological effect. A benzoyl ester at C1 also maintained comparable activity. nih.gov
Another important site for derivatization is the nitrogen atom at position 6 (N6) in ring B. SAR studies have indicated that the N-methyl group is crucial for α1-adrenoceptor antagonist activity. nih.gov The N-demethylated analogue, (+/-)-nordomesticine, showed a significantly lower affinity for this receptor. nih.gov In contrast, for cytotoxic activity, modifications at the N6 position, such as the introduction of an acetyl group, led to a significant decrease in potency. nih.gov This highlights that the structural requirements for different biological activities can vary significantly.
The integrity of the aporphine ring system itself is also a critical factor. The evaluation of seco-ring C analogues, where the C ring is opened, resulted in a significant loss of cytotoxic activity, indicating that the rigid tetracyclic aporphine scaffold is essential for this effect. nih.gov
The following table summarizes the structure-activity relationships of this compound derivatives concerning α1-adrenoceptor antagonist activity.
| Compound | Key Structural Features | α1-Adrenoceptor Blocking Action (pA2 value) |
|---|---|---|
| This compound | C1-OH, N-CH3 | 8.06 ± 0.06 |
| (+/-)-Nordomesticine | C1-OH, N-H | 7.34 ± 0.03 |
| (+/-)-Nantenine | C1-OCH3, N-CH3 | 7.03 ± 0.03 |
Advanced Research Methodologies and Analytical Techniques in Domesticine Studies
High-Resolution Spectroscopic and Spectrometric Techniques
High-resolution spectroscopic and spectrometric methods provide detailed information at the molecular level, forming the cornerstone of Domesticine's structural analysis.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of (+/-)-Domesticine, as well as for gaining structural insights through the analysis of its fragmentation patterns. wikipedia.org Techniques such as electrospray ionization mass spectrometry (ESI-MS) are commonly employed for the analysis of aporphine (B1220529) alkaloids. nih.govscilit.com
The fragmentation of aporphine alkaloids in mass spectrometry is a well-documented process that provides valuable structural information. wikipedia.org In positive mode ESI-MS/MS, the fragmentation of the protonated molecule typically begins with the loss of the amino group and its substituent. nih.govscilit.com Subsequent fragmentation events involve the loss of peripheral groups from the aromatic rings. nih.govscilit.com The specific fragmentation pathways are highly dependent on the substitution pattern of the aporphine core. For instance, the presence of a methylenedioxy group often leads to the loss of formaldehyde (B43269) (CH₂O) followed by the loss of carbon monoxide (CO). nih.govscilit.com Vicinal hydroxyl and methoxy (B1213986) groups can result in the loss of methanol (B129727) (CH₃OH) and CO. nih.govscilit.com In the absence of such vicinal groups, radical losses of a methyl group (CH₃•) or a methoxy group (CH₃O•) are common fragmentation pathways. nih.govscilit.com A systematic study of these fragmentation patterns allows for the precise localization of substituents on the aporphine skeleton. nih.gov
Table 1: Common Fragmentation Patterns of Aporphine Alkaloids in ESI-MS/MS
| Precursor Ion | Fragmentation Pathway | Neutral Loss | Characteristic of |
| [M+H]⁺ | Loss of amino group and substituent | Varies | Initial fragmentation step |
| [M+H]⁺ | Loss of formaldehyde followed by CO | CH₂O, CO | Methylenedioxy group |
| [M+H]⁺ | Loss of methanol and CO | CH₃OH, CO | Vicinal -OH and -OCH₃ groups |
| [M+H]⁺ | Radical loss of methyl group | CH₃• | Methoxy group |
| [M+H]⁺ | Radical loss of methoxy group | CH₃O• | Methoxy group |
This table is generated based on documented fragmentation patterns of aporphine alkaloids and may be representative for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structure elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the connectivity of all atoms within the molecule.
1D NMR experiments, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number and types of carbon atoms present in the molecule.
2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular structure.
COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify spin systems within the molecule. upsi.edu.my
HSQC experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. upsi.edu.my
By systematically analyzing the data from these NMR experiments, the complete planar structure of Domesticine (B1219612) can be unequivocally determined.
Table 2: Representative ¹H and ¹³C NMR Data for the Aporphine Core
| Position | δH (ppm) | δC (ppm) |
| 1 | 6.5-6.8 (s) | 140-150 |
| 1a | - | 120-130 |
| 2 | - | 145-155 |
| 3 | 6.7-6.9 (s) | 110-120 |
| 3a | - | 125-135 |
| 4 | 2.5-3.5 (m) | 28-35 |
| 5 | 2.5-3.5 (m) | 45-55 |
| 6a | 3.5-4.5 (m) | 60-70 |
| 7 | 2.5-3.5 (m) | 35-45 |
| 7a | - | 120-130 |
| 8 | 6.8-7.2 (d) | 110-120 |
| 9 | 6.8-7.2 (d) | 125-135 |
| 10 | - | 140-150 |
| 11 | 7.8-8.2 (s) | 110-120 |
| 11a | - | 120-130 |
| N-CH₃ | 2.4-2.6 (s) | 40-45 |
Note: The chemical shift values are approximate and can vary depending on the solvent and the specific substitution pattern of the aporphine alkaloid. upsi.edu.myresearchgate.netnih.govrsc.orgtandfonline.com
Circular Dichroism (CD) spectroscopy is a chiroptical technique that is instrumental in determining the absolute stereochemistry of chiral molecules like this compound. mtoz-biolabs.com This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. unipi.it
The absolute configuration of Domesticine can be assigned by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known stereoisomer. nih.gov This process involves:
Performing a conformational analysis to identify the most stable conformers of the molecule.
Calculating the theoretical CD spectrum for each conformer using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov
Generating a Boltzmann-averaged theoretical CD spectrum based on the relative energies of the stable conformers.
Comparing the experimental CD spectrum with the calculated spectrum. A good agreement between the two allows for the unambiguous assignment of the absolute configuration. nih.gov
Alternatively, the absolute stereochemistry of a novel aporphine alkaloid can be determined by comparing its CD spectrum to that of a known, structurally related aporphine alkaloid. chiralabsxl.com Enantiomers will exhibit mirror-image CD spectra. chiralabsxl.com
Chromatographic Analytical Method Development and Optimization
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of aporphine alkaloids. austinpublishinggroup.com The development of a robust and reliable HPLC method is crucial for accurate quantification. Key aspects of method development include the selection of the stationary phase, mobile phase composition, and detector.
Stationary Phase: Reversed-phase columns, such as C18, are commonly employed for the separation of aporphine alkaloids. ucl.ac.benih.govresearchgate.net
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). ucl.ac.benih.govresearchgate.net Gradient elution is often necessary to achieve optimal separation of multiple alkaloids in a complex sample. ucl.ac.benih.govresearchgate.net
Detection: UV detection is frequently used, with the detection wavelength selected based on the UV absorption maxima of the aporphine alkaloids. ucl.ac.benih.govresearchgate.net Mass spectrometric detection (HPLC-MS) offers higher selectivity and sensitivity and can provide structural information for peak identification. researchgate.netnih.gov
Method validation according to established guidelines is essential to ensure the accuracy, precision, linearity, and sensitivity of the quantitative analysis. ucl.ac.benih.govresearchgate.net
Table 3: Examples of HPLC Methods for the Analysis of Aporphine Alkaloids
| Stationary Phase | Mobile Phase | Detection | Application |
| RP-select B (5 µm) | Water (10 mM ammonium acetate (B1210297), pH 3) and Acetonitrile (gradient) | UV-MS | Quantification of aporphine alkaloids in Cassytha filiformis |
| C18 | Acetonitrile and Water (with formic acid) | DAD | Quantification of flavonoids in Sonchus arvensis |
| Waters XBridge™ C18 | Water and Methanol (gradient) | DAD | Simultaneous analysis of thirteen phytohormones in fruits and vegetables |
| Acquity UPLC BEH C18 (1.7 µm) | Water (10 mM ammonium acetate, pH 3) and Acetonitrile (gradient) | MS/MS | Quantification of aporphine alkaloids in Unonopsis duckei |
This table summarizes various HPLC methodologies that can be adapted for the quantitative analysis of this compound. ucl.ac.benih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com
Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its chromatographic properties or enhance its detectability. researchgate.net For alkaloids that lack a strong chromophore or fluorophore, derivatization can significantly increase the sensitivity of UV or fluorescence detection. researchgate.net
Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. Pre-column derivatization involves reacting the analyte with a derivatizing reagent prior to injection into the HPLC system. thermofisher.com Common derivatization strategies for functional groups present in alkaloids (such as hydroxyl and secondary amine groups) include:
Acylation: Reaction with reagents like benzoyl chloride or dansyl chloride to introduce a UV-absorbing or fluorescent tag. nih.gov
Alkylation: To modify the polarity and improve chromatographic retention.
Silylation: A common technique in gas chromatography, but less so in HPLC.
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization with minimal side-product formation. sci-hub.se While derivatization can enhance sensitivity, it also adds complexity to the analytical procedure and requires careful validation. sci-hub.se
Computational Chemistry and Bioinformatics Applications
The study of this compound has increasingly benefited from the integration of computational chemistry and bioinformatics. These in silico approaches offer powerful tools for understanding its biological activities, identifying new derivatives, and interpreting complex analytical data. By simulating molecular interactions and analyzing large datasets, researchers can accelerate the pace of discovery and gain deeper insights into the properties of this aporphine alkaloid.
In Silico Screening and Virtual Compound Library Generation
In silico screening has emerged as a crucial technique in drug discovery, enabling the rapid assessment of large chemical libraries for their potential biological activity. nih.govnih.gov This computational approach is particularly valuable for exploring the therapeutic potential of natural products like this compound.
Virtual screening begins with the generation of a virtual compound library. This can be accomplished by creating a database of structurally similar analogs to a lead compound, in this case, this compound. By modifying functional groups and stereochemistry in a computational environment, a vast number of derivative structures can be generated without the need for immediate chemical synthesis.
Once a virtual library is established, these compounds are screened against a biological target of interest, such as a specific receptor or enzyme, using molecular docking simulations. This process predicts the binding affinity and orientation of each virtual compound within the active site of the target protein. The results of this screening can identify promising candidates for further investigation and chemical synthesis.
While specific high-throughput virtual screening studies focused solely on this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable. For instance, the known cytotoxic and anti-α-1D-adrenoceptor activities of Domesticine provide a basis for designing focused virtual libraries. medchemexpress.comthieme-connect.com These libraries could be screened against cancer-related proteins or adrenoceptor subtypes to identify derivatives with enhanced potency and selectivity.
Table 1: Hypothetical Virtual Screening Workflow for this compound Derivatives
| Step | Description | Rationale |
| 1. Target Selection | Identification of a biological target relevant to the known or desired activity of Domesticine (e.g., topoisomerase II for anticancer activity). | To focus the screening on a specific therapeutic area. |
| 2. Virtual Library Generation | Creation of a diverse library of virtual compounds based on the Domesticine scaffold with variations in functional groups. | To explore the chemical space around the lead compound. |
| 3. Molecular Docking | Docking of the virtual library against the selected target to predict binding affinities and modes. | To identify potential high-affinity binders. |
| 4. Scoring and Ranking | Ranking of the virtual compounds based on their predicted binding energies and interactions with key residues. | To prioritize candidates for further analysis. |
| 5. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds. mdpi.comolemiss.edu | To assess the drug-likeness of potential leads early in the discovery process. |
| 6. Hit Selection | Selection of a manageable number of promising virtual hits for chemical synthesis and in vitro biological evaluation. | To validate the in silico predictions experimentally. |
This in silico approach significantly reduces the time and resources required for the initial stages of drug discovery by prioritizing compounds with a higher probability of biological activity.
Molecular Networking for Metabolomics Data Interpretation
Metabolomics, the large-scale study of small molecules within a biological system, generates vast and complex datasets. nih.gov Molecular networking has become an indispensable bioinformatics tool for organizing and interpreting this data, particularly in the context of natural product discovery. oup.comacs.org This approach visualizes the chemical space of a sample by grouping structurally related molecules based on the similarity of their tandem mass spectrometry (MS/MS) fragmentation patterns.
In the study of plant extracts containing this compound, molecular networking can rapidly identify and annotate known alkaloids and uncover previously uncharacterized derivatives. Several metabolomics studies have successfully identified Domesticine within complex plant extracts using this methodology. nih.govresearchgate.net For example, in analyses of Ocotea and Annona species, Domesticine was detected and annotated as part of a larger network of related aporphine alkaloids. nih.govoup.com
The process involves acquiring LC-MS/MS data from a sample, which is then processed and uploaded to a platform such as the Global Natural Product Social Molecular Networking (GNPS) environment. The resulting molecular network consists of nodes, where each node represents a unique parent ion, and edges connecting nodes with similar fragmentation spectra.
Table 2: Application of Molecular Networking in the Analysis of Domesticine-Containing Samples
| Feature | Description | Relevance to this compound Studies |
| Compound Annotation | Matching experimental MS/MS spectra to spectral libraries (e.g., GNPS libraries) to identify known compounds. | Enables the rapid and confident identification of Domesticine in complex mixtures. oup.comacs.org |
| Dereplication | Quickly identifying known compounds to focus efforts on novel structures. | Avoids the redundant isolation of already characterized alkaloids like Domesticine. |
| Discovery of Analogs | Identifying clusters of related nodes that may represent a family of structurally similar compounds, including new derivatives. | Can reveal the presence of novel Domesticine analogs with different substitutions on the aporphine core. |
| Visualization of Chemical Diversity | Provides a global view of the chemical composition of an extract and the relationships between different metabolites. | Allows for a comprehensive understanding of the alkaloid profile in a plant species. researchgate.net |
This technique has proven to be a powerful tool for accelerating the discovery of new natural products and for understanding the chemical diversity of organisms that produce this compound.
Theoretical Chemistry Analyses (e.g., Quantum Mechanics, Molecular Mechanics)
Theoretical chemistry provides a framework for understanding the electronic structure, stability, and reactivity of molecules like this compound at the atomic level. Methodologies such as quantum mechanics (QM) and molecular mechanics (MM) offer complementary approaches to studying its properties.
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule with high accuracy. archive.org These calculations can predict various parameters, including molecular orbital energies, electron density distribution, and spectroscopic properties. For a molecule like this compound, QM calculations can be employed to:
Determine the preferred conformation of the molecule.
Predict its reactivity and the sites most susceptible to chemical modification.
Simulate spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in structure elucidation.
Investigate reaction mechanisms involved in its biosynthesis or synthetic pathways.
Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a system of atoms. While less computationally intensive than QM, MM is well-suited for studying the conformational dynamics of large molecules and their interactions with other molecules, such as proteins or nucleic acids. Applications of MM in the study of this compound could include:
Performing conformational searches to identify low-energy conformers.
Simulating the docking of Domesticine into a receptor binding site to refine the understanding of its binding mode.
Studying the dynamics of Domesticine-protein complexes through molecular dynamics (MD) simulations.
While specific theoretical chemistry studies exclusively focused on this compound are not widely reported, the application of these methods to other alkaloids demonstrates their potential. For instance, QM calculations have been used to elucidate the stereochemistry of related compounds. researchgate.net A hybrid QM/MM approach, which combines the accuracy of QM for a reactive center with the efficiency of MM for the surrounding environment, could be particularly powerful for studying the enzymatic reactions involving Domesticine or its interactions with biological targets.
Table 3: Potential Applications of Theoretical Chemistry to this compound Research
| Method | Potential Application | Expected Outcome |
| Quantum Mechanics (DFT) | Calculation of electronic structure and properties. | Prediction of reactivity, spectroscopic data, and stable conformations. |
| Molecular Mechanics (MM) | Conformational analysis and molecular dynamics simulations. | Understanding of molecular flexibility and interactions with biological macromolecules. |
| Hybrid QM/MM | Simulation of enzymatic reactions or receptor binding. | Detailed insights into the mechanism of action at the atomic level. |
The integration of these theoretical chemistry analyses provides a powerful complement to experimental studies, offering a deeper understanding of the chemical and biological properties of this compound.
Emerging Avenues and Future Research Directions
Complete Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of aporphine (B1220529) alkaloids, including domesticine (B1219612), is a complex process that is not yet fully understood. chalmers.senih.gov These compounds are believed to derive from the benzylisoquinoline alkaloid (S)-reticuline, which undergoes intramolecular oxidative C-C phenol (B47542) coupling to form the characteristic aporphine core. acs.orgingentaconnect.com This crucial step is catalyzed by cytochrome P450 enzymes of the CYP80 family. acs.orgoup.com
A key structural feature of domesticine is the methylenedioxy bridge on the A-ring. The formation of this bridge is another critical, yet not fully mapped, step. Research has identified that cytochrome P450 enzymes belonging to the CYP719 family are responsible for methylenedioxy bridge formation in other benzylisoquinoline alkaloids. chalmers.seoup.comjipb.netresearchgate.net Specifically, enzymes like CYP719C3 and CYP719C4 have been shown to catalyze the formation of this essential pharmacophore on the A and D rings of aporphine alkaloids. chalmers.sejipb.net However, the specific enzymes that perform this transformation on the domesticine precursor and the precise sequence of hydroxylation, O-methylation, and bridge formation that results in the final domesticine structure remain to be definitively identified.
Future research will focus on:
Genome Mining: Identifying candidate genes from domesticine-producing plants, such as Nandina domestica, by searching for homologues of known CYP80 and CYP719 enzymes. ingentaconnect.comnih.gov
Enzyme Characterization: Heterologous expression of these candidate enzymes (e.g., in yeast or E. coli) to test their substrate specificity and catalytic function, confirming their role in the domesticine pathway. jipb.netnih.gov
Pathway Reconstruction: Assembling the entire biosynthetic pathway in a microbial host like Saccharomyces cerevisiae. jipb.netnih.gov This would not only confirm the function of the newly discovered enzymes but also provide a platform for the sustainable production of domesticine and novel analogues.
Development of Greener and More Efficient Enantioselective Synthetic Routes
The chemical synthesis of complex alkaloids like domesticine is often challenging, involving multiple steps with potentially hazardous reagents. numberanalytics.com Current research is pushing towards the development of more environmentally friendly ("greener") and efficient synthetic strategies, with a particular focus on enantioselectivity, as often only one enantiomer possesses the desired biological activity.
Future avenues in the synthesis of (+/-)-domesticine include:
Biocatalysis: Employing isolated enzymes or whole-cell systems to perform key stereoselective steps. nih.govresearchgate.netrsc.org For instance, engineered enzymes could be used for asymmetric C-C bond formations to create the aporphine core or for selective hydroxylations and methylations, reducing the need for protecting groups and harsh reagents. nih.govnumberanalytics.com The use of transgenic yeast to convert precursors like dopamine (B1211576) into aporphine alkaloids showcases the potential of this approach. nih.gov
Catalytic Enantioselective Synthesis: Developing novel catalytic methods that can set the required stereocenter with high efficiency. Strategies that have been successful for other alkaloids, such as palladium-catalyzed direct arylation or asymmetric hydrogenation, could be adapted for domesticine synthesis. acs.org
Identification of Novel Biological Targets for Domesticine and Its Analogues
While this compound is a known selective α1D-adrenoceptor antagonist, the broad biological activities often associated with aporphine alkaloids suggest it may have other molecular targets. nih.govresearchgate.netresearchgate.net Aporphines are considered "privileged scaffolds" in drug discovery, meaning their core structure is adept at interacting with a variety of biological macromolecules. researchgate.net
Research into novel targets is being pursued through several approaches:
Analogue Synthesis and Screening: The synthesis of domesticine analogues provides chemical probes to explore structure-activity relationships (SAR). nih.gov For example, studies on related aporphine derivatives have revealed compounds with potent cytotoxicity against cancer cell lines and others with antiserotonergic activity. researchgate.netresearchgate.net By systematically modifying the substituents on the domesticine scaffold, researchers can tune its selectivity and potentially uncover new activities.
Phenotypic Screening: Testing domesticine and its analogues in a wide range of cell-based assays or in vivo models without a preconceived target can reveal unexpected therapeutic effects. frontiersin.org Any observed phenotype, such as anti-inflammatory or antimicrobial activity, can then be followed up with target deconvolution studies to identify the responsible molecular mechanism.
Receptor Heteromer Studies: G-protein-coupled receptors, like the adrenergic receptors, can form heterodimers, which may exhibit pharmacological profiles different from their individual components. nih.gov It is possible that domesticine interacts differently with α1D-adrenoceptors when they are part of a heteromeric complex, potentially leading to novel signaling outcomes that could be therapeutically exploited.
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry provides powerful tools to accelerate the drug discovery process by modeling molecular interactions and predicting compound properties, thereby guiding synthetic efforts. researchgate.neteurekaselect.com
For domesticine research, these methods are being applied to:
Molecular Docking and Dynamics: These techniques are used to model the interaction of domesticine with its known target, the α1D-adrenoceptor, at an atomic level. chalcogen.ronih.govresearchgate.net By simulating the binding pose and stability of the ligand-receptor complex, researchers can understand the key amino acid residues involved in binding. plos.org This knowledge is invaluable for designing new analogues with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdntb.gov.ua For aporphine alkaloids, QSAR studies can predict the activity of newly designed analogues before they are synthesized, allowing chemists to prioritize the most promising candidates. researchgate.netacs.org This saves significant time and resources.
Virtual Screening and De Novo Design: Computational libraries containing millions of virtual compounds can be screened against the three-dimensional structure of a biological target to identify new potential ligands. Furthermore, de novo design algorithms can build novel molecular structures from scratch, optimized to fit the binding site of a target protein, potentially leading to entirely new scaffolds inspired by the domesticine structure.
Application of Artificial Intelligence and Machine Learning in Domesticine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to identify patterns and make predictions that are beyond human capacity. ijrpas.comacs.orgrsc.orgfnasjournals.com For domesticine, these technologies represent a significant future frontier.
Potential applications include:
Biosynthetic Pathway Prediction: ML models can analyze genomic data from plants like Nandina domestica to predict biosynthetic gene clusters (BGCs) and identify the "missing link" enzymes in the domesticine pathway. nih.govcas.orgnih.govmaxapress.com Tools like BioNavi-NP can even propose plausible biosynthetic routes from basic precursors. researchgate.nettandfonline.com
Prediction of Novel Biological Targets: By training ML models on large databases of known drug-target interactions, it is possible to predict new potential targets for domesticine based on its chemical structure. stanford.edumdpi.comnih.gov This "off-target" prediction can rapidly generate new hypotheses for drug repurposing or identifying novel therapeutic applications. nih.gov
Generative Models for Analogue Design: Generative AI models can learn the principles of chemical structure and biological activity from existing data to design entirely new molecules. mdpi.com These models could be tasked to generate novel aporphine alkaloids, inspired by domesticine, that are optimized for high potency against a specific target while minimizing predicted toxicity.
Retrosynthesis Prediction: AI tools can analyze a target molecule like domesticine and propose efficient synthetic pathways, helping chemists to devise more effective and greener routes for its production. tandfonline.com
Q & A
Q. How can systematic reviews address gaps in the mechanistic understanding of this compound’s pharmacological effects?
Q. What criteria should guide the selection of in vivo models for studying this compound’s neuropharmacological activity?
- Methodological Answer : Prioritize models with validated translational relevance (e.g., rodent neuropathic pain assays). Justify species, strain, and sample size using power analysis, adhering to ethical review boards’ requirements for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
